molecular formula C37H62N7O19P3S B15546430 (2E)-hexadecenedioyl-CoA

(2E)-hexadecenedioyl-CoA

货号: B15546430
分子量: 1033.9 g/mol
InChI 键: SJBSPCRLRGPAHQ-OHCWBFRRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(2E)-hexadecenedioyl-CoA is an acyl-CoA resulting from the formal condensation of the thiol group of coenzyme A with the 1-carboxy group of (2E)-hexadecenedioic acid. It is functionally related to a hexadecanedioic acid. It is a conjugate acid of a this compound(5-).

属性

分子式

C37H62N7O19P3S

分子量

1033.9 g/mol

IUPAC 名称

(E)-16-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-16-oxohexadec-14-enoic acid

InChI

InChI=1S/C37H62N7O19P3S/c1-37(2,32(50)35(51)40-18-17-26(45)39-19-20-67-28(48)16-14-12-10-8-6-4-3-5-7-9-11-13-15-27(46)47)22-60-66(57,58)63-65(55,56)59-21-25-31(62-64(52,53)54)30(49)36(61-25)44-24-43-29-33(38)41-23-42-34(29)44/h14,16,23-25,30-32,36,49-50H,3-13,15,17-22H2,1-2H3,(H,39,45)(H,40,51)(H,46,47)(H,55,56)(H,57,58)(H2,38,41,42)(H2,52,53,54)/b16-14+/t25-,30-,31-,32+,36-/m1/s1

InChI 键

SJBSPCRLRGPAHQ-OHCWBFRRSA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to (2E)-hexadecenedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts

(2E)-hexadecenedioyl-CoA is a dicarboxylic acyl-coenzyme A molecule. Its structure features a 16-carbon dicarboxylic acid, hexadecenedioic acid, with a double bond in the trans configuration at the second carbon, linked to coenzyme A via a thioester bond. While specific research on this molecule is limited, its structure places it as an intermediate in the metabolism of long-chain dicarboxylic acids.

Dicarboxylic acids are formed from monocarboxylic fatty acids through omega-oxidation and are subsequently chain-shortened via beta-oxidation, primarily in peroxisomes. This pathway is crucial for the detoxification of excess fatty acids and the production of shorter-chain dicarboxylic acids that can be further metabolized.

Structure and Properties

The precise chemical structure of this compound can be deduced from its nomenclature. It consists of a hexadecenedioic acid backbone, which is a 16-carbon chain with two carboxylic acid groups at each end and a double bond between the second and third carbons in the trans (E) configuration. One of the carboxyl groups forms a thioester linkage with coenzyme A.

Chemical Structure

Caption: Deduced chemical structure of this compound.

Physicochemical Properties

Quantitative data for this compound is scarce in publicly available literature. The following table summarizes the known information and provides estimated values for other properties based on similar long-chain acyl-CoA molecules.

PropertyValueSource
Molecular Formula C37H62N7O19P3SAlfa Chemistry[1]
Molecular Weight 1033.91 g/mol Alfa Chemistry[1]
Physical State Solid (Predicted)Inferred from similar compounds
Solubility Soluble in aqueous buffers (Predicted)Inferred from similar compounds
Melting Point Not Available-
Boiling Point Not Available-
pKa Not Available-

Biochemical Context: Peroxisomal β-Oxidation of Dicarboxylic Acids

This compound is an intermediate in the peroxisomal β-oxidation pathway for long-chain dicarboxylic acids. This pathway is essential for breaking down these molecules into shorter chains that can be further metabolized by mitochondria.

The process begins with the activation of a long-chain dicarboxylic acid to its CoA ester. This molecule then enters the peroxisomal β-oxidation spiral. The first step is the introduction of a double bond between the α and β carbons, catalyzed by acyl-CoA oxidase, which would form a molecule like this compound if the starting molecule was hexadecanedioyl-CoA. Subsequent steps involve hydration, oxidation, and thiolytic cleavage to release acetyl-CoA and a dicarboxylic acyl-CoA that is two carbons shorter.

Signaling Pathway Diagram

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome Dicarboxylic_Acid Hexadecanedioyl-CoA Enoyl_CoA This compound Dicarboxylic_Acid->Enoyl_CoA Acyl-CoA Oxidase Hydroxyacyl_CoA 3-Hydroxyhexadecanedioyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketohexadecanedioyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Tetradecanedioyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Shortened_Acyl_CoA->Dicarboxylic_Acid Further rounds of β-oxidation

Caption: Peroxisomal β-oxidation of hexadecanedioyl-CoA.

Experimental Protocols

Synthesis of Long-Chain Dicarboxylic Acyl-CoA

Objective: To synthesize this compound from (2E)-hexadecenedioic acid and Coenzyme A.

Methodology: This protocol is adapted from general methods for acyl-CoA synthesis.

  • Activation of the Carboxylic Acid:

    • Dissolve (2E)-hexadecenedioic acid in an appropriate anhydrous organic solvent (e.g., tetrahydrofuran).

    • Add a coupling reagent such as N,N'-carbonyldiimidazole to activate one of the carboxylic acid groups, forming an acyl-imidazolide intermediate. The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen) and stirred at room temperature for several hours.

  • Thioesterification with Coenzyme A:

    • Prepare a solution of Coenzyme A (lithium salt) in an aqueous buffer (e.g., sodium bicarbonate, pH 8.0).

    • Slowly add the activated dicarboxylic acid solution to the Coenzyme A solution with vigorous stirring.

    • Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Purification:

    • Purify the resulting this compound using reverse-phase HPLC.

    • Use a C18 column with a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate) as the mobile phase.

    • Collect the fractions containing the desired product and confirm its identity by mass spectrometry.

    • Lyophilize the purified fractions to obtain the final product as a solid.

Analysis by Tandem Mass Spectrometry (LC-MS/MS)

Objective: To detect and quantify this compound in biological samples.

Methodology: This protocol is based on established methods for acyl-CoA analysis.

  • Sample Preparation:

    • Homogenize tissue samples or cell pellets in a cold extraction buffer (e.g., acetonitrile/methanol/water).

    • Centrifuge the homogenate to precipitate proteins and other cellular debris.

    • Collect the supernatant containing the acyl-CoAs.

  • LC-MS/MS Analysis:

    • Perform chromatographic separation using a reverse-phase C18 column with a gradient elution of acetonitrile and water, both containing a small amount of a modifier like formic acid or ammonium acetate.

    • Analyze the eluent using a tandem mass spectrometer operating in positive ion mode.

    • Use selected reaction monitoring (SRM) to detect the specific transition from the precursor ion (the molecular ion of this compound) to a characteristic product ion (typically the Coenzyme A fragment).

Enzymatic Assay for Acyl-CoA Oxidase Activity

Objective: To measure the activity of acyl-CoA oxidase using this compound as a substrate.

Methodology: This is a coupled spectrophotometric assay.

  • Reaction Mixture:

    • Prepare a reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) containing horseradish peroxidase, a chromogenic substrate (e.g., 4-aminoantipyrine (B1666024) and phenol), and the enzyme source (e.g., purified acyl-CoA oxidase or a cell lysate).

  • Assay Procedure:

    • Add this compound to the reaction mixture to initiate the reaction.

    • The acyl-CoA oxidase will catalyze the oxidation of this compound, producing hydrogen peroxide (H₂O₂).

    • The horseradish peroxidase will use the H₂O₂ to oxidize the chromogenic substrate, resulting in a colored product.

    • Monitor the increase in absorbance at the appropriate wavelength (e.g., 500 nm for the product of 4-aminoantipyrine and phenol) over time using a spectrophotometer.

    • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the colored product.

Logical Workflow for Studying this compound

workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_biological_studies Biological Studies Synthesis Chemical Synthesis Purification HPLC Purification Synthesis->Purification Structure_Verification Mass Spectrometry NMR Spectroscopy Purification->Structure_Verification Purity_Analysis HPLC Analysis Purification->Purity_Analysis Enzyme_Assays Acyl-CoA Oxidase Activity Assay Purity_Analysis->Enzyme_Assays Cellular_Metabolism Metabolic Fate in Cultured Cells Enzyme_Assays->Cellular_Metabolism In_Vivo_Studies Pharmacokinetics & Pharmacodynamics Cellular_Metabolism->In_Vivo_Studies

Caption: A logical workflow for the synthesis and study of this compound.

References

The Biological Role of (2E)-Hexadecenedioyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E)-Hexadecenedioyl-CoA is a key intermediate in the peroxisomal β-oxidation of hexadecanedioic acid, a long-chain dicarboxylic acid. This technical guide provides an in-depth exploration of the metabolic significance, enzymatic pathways, and analytical methodologies related to this compound. Dicarboxylic acids, including hexadecanedioic acid, are products of the ω-oxidation of fatty acids, a metabolic route that gains prominence in states of impaired mitochondrial β-oxidation. The subsequent degradation of these dicarboxylic acids occurs primarily within peroxisomes, a process in which this compound plays a pivotal role. This document details the enzymatic reactions leading to the formation and further metabolism of this compound, summarizes the available quantitative data on enzyme kinetics, and provides comprehensive experimental protocols for its analysis.

Introduction: The Metabolic Context of this compound

This compound emerges from the catabolism of hexadecanedioic acid, a 16-carbon α,ω-dicarboxylic acid. The formation of hexadecanedioic acid is initiated by the ω-oxidation of palmitic acid (a C16:0 fatty acid) in the endoplasmic reticulum. This pathway serves as an alternative to the primary mitochondrial β-oxidation of fatty acids and is upregulated under conditions where mitochondrial fatty acid oxidation is compromised.

Once formed, hexadecanedioic acid is transported into peroxisomes for subsequent degradation via β-oxidation. This peroxisomal pathway is crucial for detoxifying and deriving energy from dicarboxylic acids. The process involves a series of enzymatic reactions that parallel mitochondrial β-oxidation but are catalyzed by a distinct set of enzymes. This compound is the product of the first oxidative step in the peroxisomal β-oxidation of hexadecanedioyl-CoA.

The Metabolic Pathway of Hexadecanedioic Acid

The catabolism of hexadecanedioic acid begins with its activation to a coenzyme A (CoA) thioester, hexadecanedioyl-CoA. This molecule then enters the peroxisomal β-oxidation spiral.

The initial step is the desaturation of hexadecanedioyl-CoA by the enzyme straight-chain acyl-CoA oxidase (SCOX) , which introduces a double bond between the α and β carbons, yielding this compound. This reaction is a rate-limiting step in the pathway.

Subsequently, this compound is acted upon by a bifunctional enzyme that possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. In the context of dicarboxylic acid metabolism, both L-bifunctional protein (LBP) and D-bifunctional protein (DBP) have been implicated[1]. The hydratase activity adds a hydroxyl group across the double bond, forming 3-hydroxyhexadecanedioyl-CoA. The dehydrogenase activity then oxidizes the hydroxyl group to a keto group, producing 3-ketohexadecanedioyl-CoA.

Finally, peroxisomal thiolase cleaves 3-ketohexadecanedioyl-CoA, releasing a molecule of acetyl-CoA and a chain-shortened dicarboxylyl-CoA (tetradecanedioyl-CoA). This shortened dicarboxylyl-CoA can then re-enter the β-oxidation spiral until it is completely degraded to shorter-chain dicarboxylic acids like succinyl-CoA and adipyl-CoA, which can then enter mainstream metabolism.

Hexadecanedioic_Acid_Metabolism cluster_er Endoplasmic Reticulum cluster_peroxisome Peroxisome Palmitic Acid Palmitic Acid Hexadecanedioic Acid Hexadecanedioic Acid Palmitic Acid->Hexadecanedioic Acid ω-oxidation Hexadecanedioyl-CoA Hexadecanedioyl-CoA Hexadecanedioic Acid->Hexadecanedioyl-CoA Acyl-CoA Synthetase 2E-Hexadecenedioyl-CoA 2E-Hexadecenedioyl-CoA Hexadecanedioyl-CoA->2E-Hexadecenedioyl-CoA SCOX 3-Hydroxyhexadecanedioyl-CoA 3-Hydroxyhexadecanedioyl-CoA 2E-Hexadecenedioyl-CoA->3-Hydroxyhexadecanedioyl-CoA LBP/DBP (Hydratase) 3-Ketohexadecanedioyl-CoA 3-Ketohexadecanedioyl-CoA 3-Hydroxyhexadecanedioyl-CoA->3-Ketohexadecanedioyl-CoA LBP/DBP (Dehydrogenase) Tetradecanedioyl-CoA Tetradecanedioyl-CoA 3-Ketohexadecanedioyl-CoA->Tetradecanedioyl-CoA Thiolase Acetyl-CoA Acetyl-CoA 3-Ketohexadecanedioyl-CoA->Acetyl-CoA Thiolase

Figure 1. Metabolic pathway of hexadecanedioic acid. This diagram illustrates the conversion of palmitic acid to hexadecanedioic acid via ω-oxidation in the endoplasmic reticulum, followed by its activation and subsequent β-oxidation within the peroxisome, highlighting the central role of this compound.

Quantitative Data

Specific kinetic data for the enzymatic reactions involving this compound are limited in the literature. However, studies on peroxisomal fatty acyl-CoA oxidase with medium-chain dicarboxylyl-CoA esters provide valuable insights into the enzyme's behavior with this class of substrates.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)Organism/Source
Peroxisomal Fatty Acyl-CoA OxidaseDodecanedioyl-CoA (C12)12.5135Rat Liver
Peroxisomal Fatty Acyl-CoA OxidaseSebacoyl-CoA (C10)20.0140Rat Liver
Peroxisomal Fatty Acyl-CoA OxidaseSuberoyl-CoA (C8)33.3125Rat Liver
Peroxisomal Fatty Acyl-CoA OxidaseAdipoyl-CoA (C6)50.0130Rat Liver

Table 1: Kinetic Parameters of Peroxisomal Fatty Acyl-CoA Oxidase with Dicarboxylyl-CoA Esters. Data suggests that as the chain length of the dicarboxylyl-CoA substrate decreases, the enzyme's affinity (indicated by a higher Km) also decreases, while the maximal velocity remains relatively constant. It is plausible that the Km for hexadecanedioyl-CoA (C16) would be lower than that for dodecanedioyl-CoA (C12).

Experimental Protocols

The analysis of this compound requires specialized techniques for the extraction and quantification of acyl-CoA esters from biological samples.

Extraction of Acyl-CoA Esters from Tissues

This protocol is adapted from established methods for acyl-CoA extraction.

Materials:

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled homogenizer.

  • Add 1 mL of ice-cold 100 mM KH2PO4 buffer containing a known amount of internal standard.

  • Homogenize the tissue thoroughly on ice.

  • Add 1 mL of isopropanol to the homogenate and mix well.

  • Add 2 mL of acetonitrile and 0.5 mL of saturated (NH4)2SO4.

  • Vortex the mixture vigorously for 5 minutes.

  • Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Carefully collect the upper aqueous-organic phase containing the acyl-CoA esters.

  • The extract can be dried under a stream of nitrogen and reconstituted in a suitable solvent for analysis.

Analysis of this compound by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry is the method of choice for the sensitive and specific quantification of acyl-CoA esters.

Instrumentation:

  • HPLC system with a reverse-phase C18 column

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Mobile Phase A: 50 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a typical starting point and should be optimized for the specific separation.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

Mass Spectrometry Parameters:

  • Ionization Mode: Positive ESI

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Precursor Ion: The protonated molecular ion [M+H]+ of this compound.

  • Product Ion: A characteristic fragment ion, such as the one corresponding to the loss of the acyl chain or a fragment of the CoA moiety. The specific MRM transitions must be determined by infusing a standard of the analyte or a closely related compound.

Conclusion

This compound is a critical, albeit transient, intermediate in the peroxisomal β-oxidation of long-chain dicarboxylic acids. Understanding its metabolism is essential for elucidating the role of peroxisomes in lipid homeostasis and in the pathophysiology of metabolic disorders where ω-oxidation and subsequent dicarboxylic acid degradation are enhanced. While specific quantitative data for the enzymes acting on this compound remain to be fully characterized, the methodologies outlined in this guide provide a robust framework for its investigation. Further research in this area will be vital for developing therapeutic strategies for diseases associated with defects in fatty acid oxidation.

References

An In-depth Technical Guide on (2E)-hexadecenedioyl-CoA in Fatty Acid Omega-Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of (2E)-hexadecenedioyl-CoA as a key intermediate in the metabolic pathway of fatty acid omega-oxidation. It details the enzymatic steps leading to its formation, its subsequent catabolism through peroxisomal beta-oxidation, and the analytical methodologies available for its study. This document is intended to serve as a valuable resource for researchers in lipid metabolism, drug discovery, and diagnostics, offering detailed experimental protocols and a summary of available quantitative data to facilitate further investigation into this important metabolic pathway.

Introduction to Fatty Acid Omega-Oxidation

Fatty acid omega-oxidation is an alternative pathway to the more prevalent beta-oxidation for the catabolism of fatty acids.[1][2] Primarily occurring in the smooth endoplasmic reticulum of the liver and kidneys, this pathway becomes particularly significant when beta-oxidation is impaired due to genetic defects or pathological conditions.[3][4] Unlike beta-oxidation, which sequentially shortens fatty acids from the carboxyl end, omega-oxidation begins with the oxidation of the terminal methyl group (the ω-carbon).[5][6]

The process is initiated by the hydroxylation of the ω-carbon, a reaction catalyzed by cytochrome P450 monooxygenases (CYP4A and CYP4F families).[2] This is followed by two successive oxidation steps, mediated by alcohol dehydrogenase and aldehyde dehydrogenase, which convert the hydroxyl group first to an aldehyde and then to a carboxylic acid.[6] The end product of these initial steps is a dicarboxylic acid.[2]

These dicarboxylic acids are then transported into peroxisomes for further catabolism via beta-oxidation, which can proceed from either end of the molecule.[7][8] This process of chain shortening generates shorter-chain dicarboxylic acids and acetyl-CoA.

The Central Role of this compound

This compound is a critical intermediate in the peroxisomal beta-oxidation of hexadecanedioic acid, the 16-carbon dicarboxylic acid produced from the omega-oxidation of palmitic acid. Its formation and subsequent metabolism are integral to the complete degradation of the dicarboxylic acid backbone.

The metabolic journey from a long-chain fatty acid to the degradation of this compound is a multi-organelle process, as depicted in the following workflow:

experimental_workflow General Experimental Workflow for Studying Dicarboxylic Acid Beta-Oxidation cluster_er Endoplasmic Reticulum cluster_peroxisome Peroxisome Fatty Acid Fatty Acid Omega-hydroxylation Omega-hydroxylation Fatty Acid->Omega-hydroxylation CYP450 Omega-oxo-fatty acid Omega-oxo-fatty acid Omega-hydroxylation->Omega-oxo-fatty acid Alcohol Dehydrogenase Dicarboxylic Acid Dicarboxylic Acid Omega-oxo-fatty acid->Dicarboxylic Acid Aldehyde Dehydrogenase Dicarboxylyl-CoA Dicarboxylyl-CoA Dicarboxylic Acid->Dicarboxylyl-CoA Acyl-CoA Synthetase Intermediates Intermediates Dicarboxylyl-CoA->Intermediates Beta-oxidation enzymes Shorter Dicarboxylic Acids + Acetyl-CoA Shorter Dicarboxylic Acids + Acetyl-CoA Intermediates->Shorter Dicarboxylic Acids + Acetyl-CoA

Workflow of dicarboxylic acid formation and degradation.
The Peroxisomal Beta-Oxidation of Hexadecanedioyl-CoA

Once hexadecanedioic acid is activated to its CoA ester, hexadecanedioyl-CoA, it enters the peroxisomal beta-oxidation spiral. The pathway leading to and from this compound is as follows:

signaling_pathway Peroxisomal Beta-Oxidation of Hexadecanedioyl-CoA Hexadecanedioyl-CoA Hexadecanedioyl-CoA 2E-Hexadecenedioyl-CoA 2E-Hexadecenedioyl-CoA Hexadecanedioyl-CoA->2E-Hexadecenedioyl-CoA Acyl-CoA Oxidase (ACOX1) FAD -> FADH2 3-Hydroxyhexadecanedioyl-CoA 3-Hydroxyhexadecanedioyl-CoA 2E-Hexadecenedioyl-CoA->3-Hydroxyhexadecanedioyl-CoA Multifunctional Protein-1 (MFP-1) (Enoyl-CoA Hydratase activity) 3-Oxohexadecanedioyl-CoA 3-Oxohexadecanedioyl-CoA 3-Hydroxyhexadecanedioyl-CoA->3-Oxohexadecanedioyl-CoA Multifunctional Protein-1 (MFP-1) (L-3-Hydroxyacyl-CoA Dehydrogenase activity) NAD+ -> NADH Tetradecanedioyl-CoA + Acetyl-CoA Tetradecanedioyl-CoA + Acetyl-CoA 3-Oxohexadecanedioyl-CoA->Tetradecanedioyl-CoA + Acetyl-CoA Peroxisomal Thiolase

References

Enzymatic Synthesis of (2E)-Hexadecenedioyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E)-Hexadecenedioyl-CoA is a critical intermediate in the metabolism of long-chain dicarboxylic acids, primarily processed through the peroxisomal β-oxidation pathway. Its synthesis is a multi-step enzymatic process that begins with the ω-oxidation of a C16 fatty acid to produce hexadecanedioic acid, which is subsequently activated to its coenzyme A (CoA) thioester. This guide provides a comprehensive overview of the enzymatic synthesis of this compound, detailing the metabolic pathways, key enzymes, experimental protocols, and quantitative data to support research and development in areas related to fatty acid metabolism and associated pathologies.

Introduction

Long-chain dicarboxylic acids are metabolites formed through the ω-oxidation of fatty acids, a process that becomes particularly significant when mitochondrial β-oxidation is impaired.[1] These dicarboxylic acids are further metabolized in peroxisomes via β-oxidation, for which they must first be activated to their corresponding acyl-CoA esters.[2][3] this compound is the activated form of hexadecanedioic acid, a 16-carbon α,ω-dicarboxylic acid. Understanding the enzymatic synthesis of this molecule is crucial for investigating the regulation of lipid metabolism and its role in various physiological and pathological states.

The Enzymatic Synthesis Pathway

The formation of this compound is a two-stage process:

  • Stage 1: ω-Oxidation of Hexadecanoic Acid. This pathway converts a monocarboxylic acid into a dicarboxylic acid.

  • Stage 2: Activation of Hexadecanedioic Acid. The resulting dicarboxylic acid is then activated to its CoA thioester.

The overall workflow can be visualized as follows:

G cluster_0 Stage 1: ω-Oxidation cluster_1 Stage 2: Acyl-CoA Activation Hexadecanoic Acid Hexadecanoic Acid 16-Hydroxyhexadecanoic Acid 16-Hydroxyhexadecanoic Acid Hexadecanoic Acid->16-Hydroxyhexadecanoic Acid Cytochrome P450 Monooxygenase Hexadecanedioic Acid Aldehyde Hexadecanedioic Acid Aldehyde 16-Hydroxyhexadecanoic Acid->Hexadecanedioic Acid Aldehyde Alcohol Dehydrogenase Hexadecanedioic Acid Hexadecanedioic Acid Hexadecanedioic Acid Aldehyde->Hexadecanedioic Acid Aldehyde Dehydrogenase Hexadecanedioic Acid_2 Hexadecanedioic Acid This compound This compound Hexadecanedioic Acid_2->this compound Dicarboxylyl-CoA Synthetase

Figure 1: Overall workflow for the enzymatic synthesis of this compound.
Stage 1: ω-Oxidation Pathway

The ω-oxidation of fatty acids typically occurs in the smooth endoplasmic reticulum of liver and kidney cells.[1] This pathway involves a series of three enzymatic reactions that introduce a carboxyl group at the ω-carbon (the carbon atom most distant from the initial carboxyl group).

The signaling pathway can be represented as:

G Hexadecanoic Acid Hexadecanoic Acid 16-Hydroxyhexadecanoic Acid 16-Hydroxyhexadecanoic Acid Hexadecanoic Acid->16-Hydroxyhexadecanoic Acid  Cytochrome P450 Monooxygenase (CYP4A family) Hexadecanedioic Acid Aldehyde Hexadecanedioic Acid Aldehyde 16-Hydroxyhexadecanoic Acid->Hexadecanedioic Acid Aldehyde  Alcohol Dehydrogenase Hexadecanedioic Acid Hexadecanedioic Acid Hexadecanedioic Acid Aldehyde->Hexadecanedioic Acid  Aldehyde Dehydrogenase

Figure 2: The ω-oxidation pathway for the synthesis of hexadecanedioic acid.
Stage 2: Dicarboxylic Acid Activation

The activation of the resulting hexadecanedioic acid to this compound is catalyzed by a specific acyl-CoA synthetase, known as dicarboxylyl-CoA synthetase.[4][5] This enzyme is primarily located in the microsomal fraction of the liver.[5]

The activation reaction is as follows:

G cluster_0 Inputs cluster_1 Outputs Hexadecanedioic Acid Hexadecanedioic Acid Dicarboxylyl-CoA Synthetase Dicarboxylyl-CoA Synthetase Hexadecanedioic Acid->Dicarboxylyl-CoA Synthetase CoA CoA CoA->Dicarboxylyl-CoA Synthetase ATP ATP ATP->Dicarboxylyl-CoA Synthetase This compound This compound Dicarboxylyl-CoA Synthetase->this compound AMP AMP Dicarboxylyl-CoA Synthetase->AMP PPi PPi Dicarboxylyl-CoA Synthetase->PPi G cluster_0 Peroxisomal β-Oxidation Hexadecanedioic Acid Hexadecanedioic Acid This compound This compound Hexadecanedioic Acid->this compound  Dicarboxylyl-CoA Synthetase Chain-shortened dicarboxylyl-CoA Chain-shortened dicarboxylyl-CoA This compound->Chain-shortened dicarboxylyl-CoA  Acyl-CoA Oxidase, Bifunctional Enzyme, Thiolase Acetyl-CoA Acetyl-CoA This compound->Acetyl-CoA  Per β-oxidation cycle Succinyl-CoA Succinyl-CoA Chain-shortened dicarboxylyl-CoA->Succinyl-CoA  Further β-oxidation cycles TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Succinyl-CoA->TCA Cycle

References

(2E)-Hexadecenedioyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

December 5, 2025

Abstract

(2E)-Hexadecenedioyl-CoA is a key metabolic intermediate in the degradation of long-chain dicarboxylic acids. This technical guide provides an in-depth overview of its metabolic context, the enzymes involved in its turnover, available quantitative data, and detailed experimental protocols relevant to its study. This document is intended for researchers, scientists, and drug development professionals working in the fields of metabolism, fatty acid oxidation, and related therapeutic areas.

Introduction

This compound is the coenzyme A thioester of (2E)-hexadecenedioic acid, a 16-carbon unsaturated dicarboxylic acid. It emerges as an intermediate in the peroxisomal β-oxidation pathway, which is responsible for the chain shortening of long-chain dicarboxylic acids. These dicarboxylic acids are themselves products of the ω-oxidation of monocarboxylic fatty acids, a metabolic route that gains importance in conditions of impaired mitochondrial β-oxidation. Understanding the metabolism of this compound is crucial for elucidating the pathophysiology of certain metabolic disorders and for the development of novel therapeutic interventions.

Metabolic Pathway of this compound

The metabolism of this compound is intricately linked to two major fatty acid oxidation pathways: ω-oxidation and peroxisomal β-oxidation.

Formation via ω-Oxidation of Hexadecanoic Acid

The precursor to this compound, hexadecanedioic acid, is formed from hexadecanoic acid (palmitic acid) through the ω-oxidation pathway. This process occurs primarily in the endoplasmic reticulum of liver and kidney cells.[1]

The key steps are:

  • ω-Hydroxylation: The terminal methyl group of hexadecanoic acid is hydroxylated by a cytochrome P450 monooxygenase.

  • Oxidation to Aldehyde: The resulting ω-hydroxy fatty acid is oxidized to an aldehyde by alcohol dehydrogenase.

  • Oxidation to Carboxylic Acid: The aldehyde is further oxidized to a dicarboxylic acid, hexadecanedioic acid, by aldehyde dehydrogenase.

  • Activation to CoA Ester: Hexadecanedioic acid is then activated to its coenzyme A ester, hexadecanedioyl-CoA, by a dicarboxylyl-CoA synthetase in the peroxisome.

Degradation via Peroxisomal β-Oxidation

Hexadecanedioyl-CoA enters the peroxisomal β-oxidation spiral. This compound is the product of the first step in this pathway. The subsequent degradation involves a series of enzymatic reactions that lead to the sequential removal of two-carbon units in the form of acetyl-CoA.

The core enzymatic steps are:

  • Dehydrogenation: Hexadecanedioyl-CoA is oxidized by straight-chain acyl-CoA oxidase (SCOX) to form this compound.[2][3]

  • Hydration and Dehydrogenation: this compound is then processed by a bifunctional enzyme. Both L-bifunctional protein (LBP) and D-bifunctional protein (DBP) have been shown to be active on long-chain dicarboxylyl-CoA substrates.[2][3] This step results in the formation of 3-keto-hexadecanedioyl-CoA.

  • Thiolytic Cleavage: 3-Keto-hexadecanedioyl-CoA is cleaved by a peroxisomal thiolase (e.g., sterol carrier protein X) to yield tetradecanedioyl-CoA and acetyl-CoA.[2][3]

This cycle repeats until the dicarboxylic acid is chain-shortened to medium- and short-chain dicarboxylic acids, which can then be further metabolized.

Visualization of Metabolic Pathways

ω-Oxidation of Hexadecanoic Acid

omega_oxidation Hexadecanoic Acid Hexadecanoic Acid ω-Hydroxyhexadecanoic Acid ω-Hydroxyhexadecanoic Acid Hexadecanoic Acid->ω-Hydroxyhexadecanoic Acid Cytochrome P450 Hexadecanedioic Aldehyde Hexadecanedioic Aldehyde ω-Hydroxyhexadecanoic Acid->Hexadecanedioic Aldehyde Alcohol Dehydrogenase Hexadecanedioic Acid Hexadecanedioic Acid Hexadecanedioic Aldehyde->Hexadecanedioic Acid Aldehyde Dehydrogenase Hexadecanedioyl-CoA Hexadecanedioyl-CoA Hexadecanedioic Acid->Hexadecanedioyl-CoA Dicarboxylyl-CoA Synthetase

ω-Oxidation of Hexadecanoic Acid
Peroxisomal β-Oxidation of Hexadecanedioyl-CoA

peroxisomal_beta_oxidation cluster_peroxisome Peroxisome Hexadecanedioyl-CoA Hexadecanedioyl-CoA 2E-Hexadecenedioyl-CoA 2E-Hexadecenedioyl-CoA Hexadecanedioyl-CoA->2E-Hexadecenedioyl-CoA SCOX 3-Hydroxyhexadecanedioyl-CoA 3-Hydroxyhexadecanedioyl-CoA 2E-Hexadecenedioyl-CoA->3-Hydroxyhexadecanedioyl-CoA LBP/DBP (Hydratase) 3-Ketohexadecanedioyl-CoA 3-Ketohexadecanedioyl-CoA 3-Hydroxyhexadecanedioyl-CoA->3-Ketohexadecanedioyl-CoA LBP/DBP (Dehydrogenase) Tetradecanedioyl-CoA Tetradecanedioyl-CoA 3-Ketohexadecanedioyl-CoA->Tetradecanedioyl-CoA Thiolase Acetyl-CoA Acetyl-CoA 3-Ketohexadecanedioyl-CoA->Acetyl-CoA Thiolase Further β-oxidation cycles Further β-oxidation cycles Tetradecanedioyl-CoA->Further β-oxidation cycles

Peroxisomal β-Oxidation of Hexadecanedioyl-CoA

Quantitative Data

Quantitative data for the metabolism of this compound is sparse. The following tables summarize available kinetic parameters for enzymes acting on long-chain dicarboxylyl-CoA substrates, which can serve as an approximation.

EnzymeSubstrateApparent Km (µM)Reference
L-Bifunctional Protein (human)C16:1-Dicarboxylyl-CoA0.3[3]
D-Bifunctional Protein (human)C16:1-Dicarboxylyl-CoA0.9[3]

Table 1: Apparent Km values for human bifunctional proteins with a C16:1-dicarboxylyl-CoA substrate.

Substrate (mono-CoA ester)Apparent Km (µM)Apparent Vmax (nmol/min/mg)Ki (µM)Reference
Dodecanedioyl-CoA (C12)12.5139100[1]
Sebacoyl-CoA (C10)20.014550[1]
Suberoyl-CoA (C8)33.313725[1]
Adipoyl-CoA (C6)10013212.5[1]

Table 2: Kinetic parameters of purified rat liver peroxisomal fatty acyl-CoA oxidase with medium-chain dicarboxylyl-CoA substrates.

Experimental Protocols

In Vitro Peroxisomal β-Oxidation Assay

This protocol is adapted from general methods for measuring peroxisomal β-oxidation and can be applied to study the degradation of hexadecanedioic acid.[4][5]

Objective: To measure the rate of β-oxidation of [14C]-labeled hexadecanedioic acid in cultured fibroblasts or isolated peroxisomes.

Materials:

  • Cultured human skin fibroblasts or isolated rat liver peroxisomes.

  • [1-14C]Hexadecanedioic acid (requires custom synthesis).[6][7][8][9]

  • Incubation buffer: 50 mM Tris-HCl (pH 8.0), 5 mM ATP, 0.5 mM CoA, 2 mM NAD+, 25 µM FAD, 5 mM MgCl2, 1 mM L-carnitine, 0.1% Triton X-100.

  • Scintillation cocktail.

  • Perchloric acid (6%).

Procedure:

  • Cell/Organelle Preparation: Harvest cultured fibroblasts and homogenize in a suitable buffer. Alternatively, use purified peroxisomal fractions.

  • Reaction Setup: In a microcentrifuge tube, combine the cell homogenate (containing 50-100 µg of protein) with the incubation buffer.

  • Initiation: Start the reaction by adding [1-14C]hexadecanedioic acid (final concentration 10-50 µM).

  • Incubation: Incubate at 37°C for 30-60 minutes.

  • Termination: Stop the reaction by adding an equal volume of ice-cold 6% perchloric acid.

  • Separation of Products: Centrifuge to pellet the protein. The supernatant contains the water-soluble β-oxidation products (acetyl-CoA).

  • Quantification: Measure the radioactivity in an aliquot of the supernatant using liquid scintillation counting. The amount of radioactivity is proportional to the rate of β-oxidation.

Quantification of this compound by LC-MS/MS

This protocol is a general method for the analysis of long-chain acyl-CoA esters and can be optimized for this compound.[10][11][12][13]

Objective: To quantify the intracellular concentration of this compound in biological samples.

Materials:

  • Biological sample (e.g., cell pellet, tissue homogenate).

  • Internal standard (e.g., [13C]-labeled hexadecanedioyl-CoA or a C17-dicarboxylyl-CoA).

  • Extraction solvent: Acetonitrile/water (70:30, v/v) with 0.1% formic acid.

  • LC-MS/MS system with a C18 reversed-phase column.

  • Mobile phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile phase B: Acetonitrile.

Procedure:

  • Sample Extraction:

    • Homogenize the sample in ice-cold extraction solvent.

    • Add the internal standard.

    • Vortex and incubate on ice for 10 minutes.

    • Centrifuge at high speed to pellet debris.

    • Collect the supernatant for analysis.

  • LC Separation:

    • Inject the extracted sample onto the C18 column.

    • Use a gradient elution with mobile phases A and B to separate the acyl-CoA esters.

  • MS/MS Detection:

    • Use electrospray ionization (ESI) in positive mode.

    • Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in multiple reaction monitoring (MRM) mode.

  • Quantification:

    • Generate a standard curve using known concentrations of a this compound standard.

    • Calculate the concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Conclusion

This compound is a significant, yet understudied, intermediate in the peroxisomal β-oxidation of long-chain dicarboxylic acids. This guide provides a comprehensive overview of its metabolic context and the enzymes involved in its processing. While specific quantitative data for this compound remains limited, the provided information on analogous substrates and general experimental protocols offers a solid foundation for future research. Further investigation into the kinetics of the enzymes that metabolize this compound and its intracellular concentrations will be crucial for a more complete understanding of its physiological and pathological roles.

References

Discovery of (2E)-Hexadecenedioyl-CoA in Mammalian Cells: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

To the esteemed researchers, scientists, and drug development professionals,

This technical guide addresses the current understanding of (2E)-hexadecenedioyl-CoA within mammalian systems. Following a comprehensive review of existing scientific literature, it is important to note that there is currently no direct evidence documenting the specific discovery, isolation, or characterization of this compound in mammalian cells. The available research focuses on the broader class of long-chain dicarboxylic acids and their CoA esters, which are known to be metabolized in mammals.

While the specific molecule of inquiry, this compound, remains uncharacterized, this guide will provide an in-depth overview of the closely related and well-documented field of long-chain dicarboxylyl-CoA metabolism. This information is crucial for understanding the context in which molecules like this compound would theoretically be processed. The primary metabolic fate of these molecules lies within the peroxisomal β-oxidation pathway.[1][2][3][4]

Overview of Long-Chain Dicarboxylic Acid Metabolism

Long-chain dicarboxylic acids (LCDAs) are produced from monocarboxylic fatty acids via ω-oxidation, a process that occurs in the endoplasmic reticulum.[4] These LCDAs are subsequently metabolized through β-oxidation, primarily within peroxisomes, as mitochondria are less efficient at processing these molecules.[3][4] This peroxisomal pathway is critical for handling excess fatty acids, especially under ketogenic conditions, and can help mitigate the toxic effects of fatty acid accumulation.[3][5]

The process involves the chain-shortening of dicarboxylyl-CoAs, generating acetyl-CoA and shorter-chain dicarboxylic acids.[4] This metabolic route is highly active in the liver and kidneys.[3][4]

Key Metabolic Pathway: Peroxisomal β-Oxidation

Peroxisomal β-oxidation is a multi-step process responsible for the degradation of various fatty acyl-CoAs, including long-chain dicarboxylyl-CoAs.[1][2] The pathway involves a series of enzymatic reactions that shorten the fatty acid chain.

Below is a generalized workflow for the generation and subsequent peroxisomal oxidation of a long-chain dicarboxylyl-CoA.

Peroxisomal_Beta_Oxidation_Workflow cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome LCFA Long-Chain Monocarboxylic Fatty Acid omega_ox ω-Oxidation (Cytochrome P450) LCFA->omega_ox LCDA Long-Chain Dicarboxylic Acid (LCDA) omega_ox->LCDA LCDA_entry LCDA LCDA->LCDA_entry Transport Activation Acyl-CoA Synthetase LCDA_entry->Activation LCDA_CoA Long-Chain Dicarboxylyl-CoA Activation->LCDA_CoA BetaOx Peroxisomal β-Oxidation Cycle LCDA_CoA->BetaOx Products Shortened Dicarboxylyl-CoA + Acetyl-CoA BetaOx->Products Experimental_Logic_Flow Start Hypothesized Substrate: (e.g., Hexadecanedioyl-CoA) Step1 Synthesize Substrate (Radio- or Isotope-labeled) Start->Step1 Step2 Incubate with Isolated Organelles (Mitochondria vs. Peroxisomes) Step1->Step2 Step3 Separate & Identify Metabolites (e.g., HPLC, Mass Spectrometry) Step2->Step3 Decision Is Substrate Metabolized? Step3->Decision Step4a Characterize Products (Chain-shortened dicarboxylyl-CoAs) Decision->Step4a Yes Step4b No significant metabolism detected Decision->Step4b No Step5 Quantify Enzyme Kinetics (Spectrophotometric Assays) Step4a->Step5

References

(2E)-Hexadecenedioyl-CoA and its Nexus with Genetic Disorders of Fatty Acid Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the relationship between (2E)-hexadecenedioyl-CoA, a long-chain unsaturated dicarboxylic acyl-CoA, and its relevance to inborn errors of mitochondrial fatty acid β-oxidation. While not a primary diagnostic marker itself, its metabolic context is critical for understanding the pathophysiology of several genetic disorders characterized by dicarboxylic aciduria. This document delves into the biochemical pathways, associated genetic defects, clinical manifestations, and diagnostic methodologies pertinent to these conditions. Detailed experimental protocols and structured data summaries are provided to facilitate further research and therapeutic development in this area.

Introduction: The Central Role of Mitochondrial Fatty Acid β-Oxidation

Mitochondrial fatty acid β-oxidation is a pivotal catabolic pathway responsible for energy production from fatty acids, particularly during periods of fasting or increased energy demand. This process involves a cyclical series of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons, generating acetyl-CoA, FADH₂, and NADH. The acetyl-CoA enters the tricarboxylic acid (TCA) cycle, while FADH₂ and NADH donate electrons to the respiratory chain for ATP synthesis.[1][2]

Genetic defects in any of the enzymes or transporters involved in this pathway can lead to a group of inherited metabolic disorders known as fatty acid oxidation disorders (FAODs). These conditions are typically inherited in an autosomal recessive manner and can present with a wide spectrum of clinical severity, from asymptomatic to life-threatening metabolic crises.[3][4]

The Genesis of Dicarboxylic Acids: When β-Oxidation Fails

A hallmark biochemical feature of many FAODs is the excessive urinary excretion of dicarboxylic acids, a condition known as dicarboxylic aciduria.[5][6] When the primary β-oxidation pathway is impaired, fatty acids are shunted into an alternative, microsomal ω-oxidation pathway. This pathway hydroxylates the terminal methyl group of the fatty acid, which is then further oxidized to a carboxyl group, forming a dicarboxylic acid. These dicarboxylic acids can then undergo β-oxidation from either end, but this process is often inefficient and leads to their accumulation and subsequent excretion in the urine.

This compound is a C16 unsaturated dicarboxylic acyl-CoA. Its presence, or the presence of its metabolic precursors and derivatives, in biological fluids would be indicative of a disruption in the processing of long-chain dicarboxylic acids, likely stemming from a primary defect in long-chain fatty acid β-oxidation.

Caption: Simplified overview of fatty acid oxidation pathways.

Genetic Disorders Associated with Dicarboxylic Aciduria

Several genetic disorders affecting different steps of the β-oxidation pathway can lead to the accumulation and excretion of dicarboxylic acids.

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency
  • Genetic Basis: Caused by mutations in the ACADM gene, leading to a deficiency of the medium-chain acyl-CoA dehydrogenase enzyme.[7]

  • Pathophysiology: Impairs the initial dehydrogenation step in the β-oxidation of medium-chain fatty acids (C6-C12).[8] This leads to the accumulation of medium-chain acyl-CoAs, which are then diverted to the ω-oxidation pathway, resulting in the excretion of C6 to C10 dicarboxylic acids, such as adipic, suberic, and sebacic acids.[5][7]

  • Clinical Presentation: Typically presents in infancy or early childhood with episodes of hypoketotic hypoglycemia, lethargy, vomiting, and seizures, often triggered by fasting or illness.[3][9][10] If untreated, it can lead to coma and death.[9]

Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency and Trifunctional Protein (TFP) Deficiency
  • Genetic Basis: LCHAD deficiency is caused by mutations in the HADHA gene, which encodes the alpha subunit of the mitochondrial trifunctional protein (TFP).[4][11] TFP deficiency involves mutations in either the HADHA or HADHB gene, affecting all three enzymatic activities of the TFP complex.[12]

  • Pathophysiology: The TFP complex catalyzes the last three steps of long-chain fatty acid β-oxidation.[11][13] Deficiency of LCHAD or the entire TFP complex leads to the accumulation of long-chain 3-hydroxyacyl-CoAs. These are then metabolized to long-chain 3-hydroxy dicarboxylic acids, which are excreted in the urine.[11][12][14]

  • Clinical Presentation: Can range from a severe neonatal-onset form with cardiomyopathy, hepatopathy, and hypoglycemia to a milder later-onset form with myopathy and neuropathy.[4][12]

Glutaric Aciduria Type II (GAII) / Multiple Acyl-CoA Dehydrogenase Deficiency (MADD)
  • Genetic Basis: Caused by mutations in the ETFA, ETFB, or ETFDH genes, which encode for the electron transfer flavoprotein (ETF) and ETF dehydrogenase (ETFDH).[15]

  • Pathophysiology: ETF and ETFDH are essential for transferring electrons from multiple acyl-CoA dehydrogenases (including those for short-, medium-, and long-chain fatty acids, as well as some amino acids) to the respiratory chain.[16][17] A defect in this process leads to the accumulation of a wide range of acyl-CoAs, resulting in a complex organic aciduria that includes dicarboxylic acids, glutaric acid, and ethylmalonic acid.[18][19]

  • Clinical Presentation: Presents with a wide clinical spectrum, from a severe neonatal form with congenital anomalies to a milder, later-onset form that can be responsive to riboflavin (B1680620) treatment.[20][21]

cluster_beta_oxidation Mitochondrial β-Oxidation cluster_electron_transport Electron Transport Chain Fatty_Acyl_CoA Fatty Acyl-CoA ACADs Acyl-CoA Dehydrogenases (SCAD, MCAD, LCAD, VLCAD) Fatty_Acyl_CoA->ACADs Enoyl_CoA 2-Enoyl-CoA ACADs->Enoyl_CoA ETF ETF ACADs->ETF FADH₂ Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Hydratase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Hydratase->Hydroxyacyl_CoA LCHAD 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Hydroxyacyl_CoA->LCHAD Ketoacyl_CoA 3-Ketoacyl-CoA LCHAD->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA ETFDH ETFDH ETF->ETFDH CoQ Coenzyme Q ETFDH->CoQ ETC Respiratory Chain CoQ->ETC MCAD_Defect MCAD Deficiency MCAD_Defect->ACADs LCHAD_Defect LCHAD/TFP Deficiency LCHAD_Defect->LCHAD MADD_Defect GAII/MADD MADD_Defect->ETF MADD_Defect->ETFDH

Caption: Sites of enzymatic defects in β-oxidation leading to dicarboxylic aciduria.

Data Presentation: Urinary Organic Acid Profiles

The following table summarizes the characteristic urinary dicarboxylic acid findings in the discussed disorders. It is important to note that the absolute concentrations can vary significantly depending on the individual's clinical state (e.g., during a metabolic crisis versus asymptomatic).

Genetic DisorderKey Urinary Dicarboxylic Acids ElevatedTypical Carbon Chain LengthOther Characteristic Metabolites
MCAD Deficiency Adipic acid, Suberic acid, Sebacic acidC6 - C10Hexanoylglycine, Suberylglycine, Octanoylcarnitine[5][6][8][22]
LCHAD/TFP Deficiency 3-Hydroxy dicarboxylic acidsC6 - C14Long-chain 3-hydroxyacylcarnitines[11][12][13][14]
GAII / MADD Glutaric acid, Ethylmalonic acid, Adipic acid, Suberic acidVariable (C4 - C12)Isovalerylglycine, Butyrylglycine, Multiple acylcarnitines[17][18][19]

Experimental Protocols

Accurate diagnosis of these disorders relies on a combination of clinical suspicion and specialized laboratory investigations.

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: This is the primary method for detecting and quantifying dicarboxylic acids and other abnormal metabolites in urine.

  • Methodology:

    • Sample Preparation: A fixed volume of urine, normalized to creatinine (B1669602) concentration, is used. An internal standard (e.g., a stable isotope-labeled dicarboxylic acid) is added.

    • Extraction: Organic acids are extracted from the urine sample using an organic solvent (e.g., ethyl acetate) after acidification.

    • Derivatization: The extracted organic acids are chemically modified (e.g., by silylation) to increase their volatility for gas chromatography.

    • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph, where the compounds are separated based on their boiling points and affinity for the chromatographic column. The separated compounds then enter a mass spectrometer, which fragments them into characteristic patterns, allowing for their identification and quantification.

    • Data Analysis: The resulting chromatogram is analyzed to identify and quantify the abnormal organic acids by comparing their retention times and mass spectra to known standards.

Acylcarnitine Profiling by Tandem Mass Spectrometry (MS/MS)
  • Principle: This method is crucial for newborn screening and for identifying the specific acyl-CoA species that accumulate due to the enzymatic block.

  • Methodology:

    • Sample Collection: A dried blood spot from a heel prick is typically used.

    • Extraction: Acylcarnitines are extracted from the blood spot using a solvent mixture (e.g., methanol).

    • Derivatization (Optional): In some methods, acylcarnitines are derivatized (e.g., to their butyl esters) to improve their ionization efficiency.

    • MS/MS Analysis: The extracted acylcarnitines are introduced into a tandem mass spectrometer. The first mass spectrometer selects for all acylcarnitine species based on a common fragment ion. These selected ions are then fragmented, and the second mass spectrometer separates the resulting fragments, allowing for the identification and quantification of individual acylcarnitine species based on their molecular weight.

Enzyme Activity Assays
  • Principle: Direct measurement of the deficient enzyme's activity in patient cells provides a definitive diagnosis.

  • Methodology:

    • Cell Culture: Patient-derived fibroblasts (from a skin biopsy) or lymphocytes (from a blood sample) are cultured in the laboratory.

    • Cell Lysis: The cultured cells are harvested and broken open (lysed) to release their cellular contents, including the enzymes of interest.

    • Enzyme Assay: The cell lysate is incubated with a specific substrate for the enzyme being tested (e.g., a radiolabeled or fluorescently labeled fatty acyl-CoA). The rate of conversion of the substrate to its product is measured, often by spectrophotometry, fluorometry, or radiometric methods.

    • Data Analysis: The enzyme activity in the patient's cells is compared to that in control cells to determine the extent of the deficiency.

Molecular Genetic Testing
  • Principle: Identifies the disease-causing mutations in the relevant genes (ACADM, HADHA, HADHB, ETFA, ETFB, ETFDH).

  • Methodology:

    • DNA Extraction: DNA is isolated from a patient's blood sample.

    • PCR Amplification: The specific gene(s) of interest are amplified using the polymerase chain reaction (PCR).

    • DNA Sequencing: The amplified DNA is sequenced to determine the exact order of nucleotides.

    • Sequence Analysis: The patient's DNA sequence is compared to the reference gene sequence to identify any mutations.

Clinical_Suspicion Clinical Suspicion (e.g., hypoketotic hypoglycemia) Urine_OA Urine Organic Acid Analysis (GC-MS) Clinical_Suspicion->Urine_OA NBS Newborn Screening (Acylcarnitine Profile) Plasma_AC Plasma Acylcarnitine Profile (MS/MS) NBS->Plasma_AC Abnormal_Results Abnormal Results? Urine_OA->Abnormal_Results Plasma_AC->Abnormal_Results Enzyme_Assay Enzyme Assay (Fibroblasts/Lymphocytes) Abnormal_Results->Enzyme_Assay Yes Genetic_Testing Molecular Genetic Testing Abnormal_Results->Genetic_Testing Yes Diagnosis Definitive Diagnosis Enzyme_Assay->Diagnosis Genetic_Testing->Diagnosis

Caption: Diagnostic workflow for fatty acid oxidation disorders.

Conclusion and Future Directions

This compound is situated within a complex metabolic network that is disrupted in several inherited disorders of fatty acid oxidation. While not a standalone diagnostic marker, understanding its metabolic origin within the context of dicarboxylic aciduria is crucial for researchers and clinicians. The continued development of advanced metabolomic techniques will likely further elucidate the role of specific long-chain dicarboxylic acids in the pathophysiology of these disorders. For drug development professionals, a deep understanding of these pathways is essential for designing novel therapeutic strategies aimed at bypassing the enzymatic block, reducing the accumulation of toxic metabolites, or supplementing deficient energy production. Further research into the specific downstream effects of accumulating dicarboxylic acyl-CoAs may reveal new targets for intervention.

References

An In-depth Technical Guide to the Cellular Localization of (2E)-Hexadecenedioyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E)-Hexadecenedioyl-CoA is a key intermediate in the metabolism of long-chain dicarboxylic acids. Understanding its cellular processing is crucial for elucidating lipid homeostasis and developing therapeutic strategies for metabolic disorders. This technical guide provides a comprehensive overview of the subcellular localization of this compound metabolism, focusing on the primary roles of the peroxisome and the endoplasmic reticulum. Quantitative data for related enzymatic activities are presented, alongside detailed experimental protocols for the investigation of this metabolic pathway.

Introduction

Dicarboxylic acids (DCAs) are produced from monocarboxylic fatty acids via ω-oxidation, a process that occurs in the endoplasmic reticulum. These molecules serve as alternative energy substrates and signaling molecules. The subsequent catabolism of DCAs, including the C16 dicarboxylic acid that gives rise to this compound, is critical for preventing their accumulation and potential toxicity. The central finding from numerous studies is that the β-oxidation of long-chain dicarboxylic acids is predominantly, if not exclusively, a peroxisomal process. Mitochondria, the primary site of fatty acid β-oxidation, play a limited role in the initial breakdown of long-chain DCAs.

The Central Role of Peroxisomes in Dicarboxylic Acid β-Oxidation

The breakdown of long-chain dicarboxylyl-CoA esters, including hexadecenedioyl-CoA, occurs via the β-oxidation pathway within the peroxisomes. This localization is supported by studies using fibroblasts from patients with defined mitochondrial and peroxisomal fatty acid oxidation defects, which demonstrate that peroxisomes are essential for the β-oxidation of C16 DCA.

The peroxisomal β-oxidation of dicarboxylic acids involves a series of enzymatic reactions catalyzed by specific isozymes that differ from their mitochondrial counterparts. The key enzymes implicated in the metabolism of long-chain dicarboxylyl-CoAs are:

  • Acyl-CoA Oxidase 1 (ACOX1): This is the first and rate-limiting enzyme in the peroxisomal β-oxidation of straight-chain and dicarboxylic fatty acids. It catalyzes the desaturation of the acyl-CoA to an enoyl-CoA, producing hydrogen peroxide (H₂O₂) in the process.

  • L-Bifunctional Protein (LBP) and D-Bifunctional Protein (DBP): These proteins exhibit enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, catalyzing the subsequent two steps of the β-oxidation spiral. Both LBP and DBP have been shown to be involved in the degradation of C16 DCA.

  • Sterol Carrier Protein X (SCPx) and Peroxisomal 3-ketoacyl-CoA Thiolase: These enzymes are responsible for the final thiolytic cleavage, which shortens the dicarboxylyl-CoA by two carbons and releases acetyl-CoA.

The resulting chain-shortened dicarboxylic acids can then be further metabolized. It is hypothesized that after several rounds of β-oxidation in the peroxisome, the shorter-chain DCAs may be transported to the mitochondria for complete oxidation.

The Preparatory Role of the Endoplasmic Reticulum: ω-Oxidation

The substrate for peroxisomal β-oxidation, hexadecenedioyl-CoA, is derived from hexadecanedioic acid, which is in turn synthesized from the monocarboxylic palmitic acid. This initial conversion occurs in the endoplasmic reticulum (ER) through a process called ω-oxidation. This pathway involves the following steps:

  • Hydroxylation: Cytochrome P450 enzymes in the ER hydroxylate the terminal methyl group of the fatty acid.

  • Oxidation: The resulting ω-hydroxy fatty acid is then oxidized to an aldehyde and subsequently to a dicarboxylic acid by cytosolic alcohol and aldehyde dehydrogenases.

Following its synthesis, the dicarboxylic acid is transported to the peroxisome for activation to its CoA ester and subsequent β-oxidation.

Quantitative Data on Dicarboxylic Acid Metabolism

EnzymeSubstrateVmaxKmSource OrganismCellular FractionReference
Peroxisomal Fatty Acyl-CoA OxidaseDodecanedioyl-CoA (DC12-CoA)Similar to Lauroyl-CoA-Rat LiverPurified Enzyme
Peroxisomal Fatty Acyl-CoA OxidaseSebacoyl-CoA (DC10-CoA)Similar to Lauroyl-CoAIncreasing with decreasing chain lengthRat LiverPurified Enzyme
Peroxisomal Fatty Acyl-CoA OxidaseSuberoyl-CoA (DC8-CoA)Similar to Lauroyl-CoAIncreasing with decreasing chain lengthRat LiverPurified Enzyme
Peroxisomal Fatty Acyl-CoA OxidaseAdipoyl-CoA (DC6-CoA)Similar to Lauroyl-CoAIncreasing with decreasing chain lengthRat LiverPurified Enzyme

Note: The Vmax values for various dicarboxylyl-CoA esters were found to be similar to that of lauroyl-CoA, a monocarboxylic acid. However, the Km values increase as the chain length of the dicarboxylic acid decreases, suggesting a lower affinity of the enzyme for shorter-chain substrates. Substrate inhibition was also observed for these dicarboxylic acid substrates.

Signaling Pathways and Logical Relationships

The metabolism of this compound is a part of a larger metabolic network. The following diagram illustrates the key cellular compartments and enzymatic steps involved.

Cellular_Metabolism_of_2E_Hexadecenedioyl_CoA cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome Palmitic_Acid Palmitic Acid omega_Hydroxypalmitic_Acid ω-Hydroxypalmitic Acid Palmitic_Acid->omega_Hydroxypalmitic_Acid Cytochrome P450 Hexadecanedioic_Acid_Aldehyde Hexadecanedioic Acid Aldehyde omega_Hydroxypalmitic_Acid->Hexadecanedioic_Acid_Aldehyde Alcohol Dehydrogenase Hexadecanedioic_Acid Hexadecanedioic Acid Hexadecanedioic_Acid_Aldehyde->Hexadecanedioic_Acid Aldehyde Dehydrogenase Hexadecanedioyl_CoA Hexadecenedioyl-CoA Hexadecanedioic_Acid->Hexadecanedioyl_CoA Dicarboxylyl-CoA Synthetase _2E_Hexadecenedioyl_CoA This compound Hexadecanedioyl_CoA->_2E_Hexadecenedioyl_CoA ACOX1 _3_Hydroxyhexadecanedioyl_CoA 3-Hydroxyhexadecanedioyl-CoA _2E_Hexadecenedioyl_CoA->_3_Hydroxyhexadecanedioyl_CoA LBP/DBP (Hydratase) _3_Ketohexadecanedioyl_CoA 3-Ketohexadecanedioyl-CoA _3_Hydroxyhexadecanedioyl_CoA->_3_Ketohexadecanedioyl_CoA LBP/DBP (Dehydrogenase) Tetradecanedioyl_CoA Tetradecanedioyl-CoA _3_Ketohexadecanedioyl_CoA->Tetradecanedioyl_CoA SCPx/Thiolase Acetyl_CoA Acetyl-CoA _3_Ketohexadecanedioyl_CoA->Acetyl_CoA SCPx/Thiolase

Caption: Cellular pathway of this compound metabolism.

Experimental Protocols

Isolation of Peroxisomes and Mitochondria from Rat Liver

This protocol is adapted from established methods for subcellular fractionation.

Materials:

  • Fresh rat liver

  • Homogenization buffer (0.25 M sucrose, 1 mM EDTA, 5 mM MOPS, pH 7.2)

  • Differential centrifugation equipment

  • Iodixanol (B1672021) or Percoll density gradient solutions

Procedure:

  • Homogenization: Perfuse the rat liver with ice-cold homogenization buffer to remove blood. Mince the tissue and homogenize using a Potter-Elvehjem homogenizer with a loose-fitting pestle.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and cell debris.

    • Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 3,000 x g for 10 minutes) to pellet a crude mitochondrial fraction.

    • Transfer the resulting supernatant and centrifuge at a higher speed (e.g., 25,000 x g for 20 minutes) to obtain a light mitochondrial-peroxisomal fraction (L-fraction) pellet.

  • Density Gradient Centrifugation:

    • Resuspend the L-fraction pellet in homogenization buffer.

    • Layer the suspension onto a pre-formed iodixanol or Percoll density gradient.

    • Centrifuge at high speed (e.g., 100,000 x g for 1-2 hours).

    • Peroxisomes, being denser, will form a band at a higher density region of the gradient, separate from mitochondria and other organelles.

    • Carefully collect the peroxisomal and mitochondrial fractions.

  • Purity Assessment: Assess the purity of the fractions by measuring the activity of marker enzymes (e.g., catalase for peroxisomes, cytochrome c oxidase for mitochondria).

Acyl-CoA Oxidase Activity Assay

This protocol is based on the measurement of H₂O₂ production, a direct product of the acyl-CoA oxidase reaction.

Materials:

  • Isolated peroxisomal fraction

  • Assay buffer (e.g., 50 mM MES, pH 8.0)

  • This compound (or a suitable dicarboxylyl-CoA substrate)

  • Flavin adenine (B156593) dinucleotide (FAD)

  • Horseradish peroxidase (HRP)

  • A suitable chromogenic or fluorogenic substrate for HRP (e.g., 4-hydroxyphenylacetic acid for a fluorometric assay or 4-aminoantipyrine/phenol for a colorimetric assay).

Procedure:

  • Reaction Mixture Preparation: In a microplate well or cuvette, prepare a reaction mixture containing assay buffer, FAD, HRP, and the HRP substrate.

  • Initiation of Reaction: Add the isolated peroxisomal fraction to the reaction mixture and pre-incubate for a few minutes at the desired temperature (e.g., 30°C).

  • Substrate Addition: Initiate the reaction by adding the dicarboxylyl-CoA substrate.

  • Measurement: Monitor the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer. The rate of change is proportional to the rate of H₂O₂ production and thus the acyl-CoA oxidase activity.

  • Standard Curve: Generate a standard curve using known concentrations of H₂O₂ to quantify the enzyme activity.

Conclusion

The metabolism of this compound is a key process in lipid homeostasis, primarily localized within the peroxisomes. The pathway is initiated by the ω-oxidation of monocarboxylic acids in the endoplasmic reticulum, followed by the activation and subsequent β-oxidation of the resulting dicarboxylic acid within the peroxisome. While mitochondria are central to the oxidation of most fatty acids, their role in the initial breakdown of long-chain dicarboxylic acids is minimal. Further research is warranted to elucidate the specific kinetics of the enzymes involved with this compound and to fully understand the regulatory mechanisms governing this important metabolic pathway. The experimental protocols provided herein offer a framework for researchers to investigate these processes in detail.

Methodological & Application

Application Notes and Protocols for Solid-Phase Extraction of Dicarboxylic Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicarboxylic acyl-Coenzyme A (dicarboxylyl-CoA) thioesters are critical intermediates in cellular metabolism, particularly in the peroxisomal β-oxidation of dicarboxylic acids. These molecules are formed from the ω-oxidation of fatty acids and are subsequently broken down to provide substrates for the Krebs cycle. Accurate and reliable quantification of dicarboxylic acyl-CoAs is essential for studying metabolic flux, diagnosing certain metabolic disorders, and for the development of therapeutic agents targeting fatty acid metabolism.

Solid-phase extraction (SPE) is a robust and selective method for the purification and concentration of analytes from complex biological matrices prior to downstream analysis, such as liquid chromatography-mass spectrometry (LC-MS/MS). This document provides a detailed protocol for the solid-phase extraction of dicarboxylic acyl-CoAs from biological samples.

Data Presentation

Due to the limited availability of specific quantitative recovery data for a wide range of dicarboxylic acyl-CoAs in the published literature, the following table provides expected recovery ranges based on data for similar short-chain and long-chain acyl-CoAs and dicarboxylic acids. Actual recoveries should be determined empirically for each specific dicarboxylic acyl-CoA of interest using appropriate internal standards.

Analyte ClassSPE Sorbent TypeExpected Recovery (%)Reference Analytes
Short-chain dicarboxylyl-CoAs (C4-C8)Weak Anion Exchange (WAX)80 - 95%Malonyl-CoA, Succinyl-CoA
Medium-chain dicarboxylyl-CoAs (C8-C12)Weak Anion Exchange (WAX) / Mixed-Mode Anion Exchange (MAX)75 - 90%Adipoyl-CoA, Suberoyl-CoA
Long-chain dicarboxylyl-CoAs (>C12)Mixed-Mode Anion Exchange (MAX)70 - 85%Sebacoyl-CoA, Dodecanedioyl-CoA

Experimental Protocols

This protocol is designed for the extraction and purification of dicarboxylic acyl-CoAs from tissue samples.

Materials
  • Tissue Sample: (e.g., liver, kidney), flash-frozen in liquid nitrogen and stored at -80°C.

  • Homogenizer: Dounce or Potter-Elvehjem homogenizer.

  • Extraction Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.

  • Organic Solvents: Acetonitrile (ACN), Isopropanol (IPA), Methanol (MeOH) - HPLC grade or higher.

  • Internal Standard Solution: A mixture of odd-chain dicarboxylic acyl-CoAs (e.g., C5, C7, C9) at a known concentration.

  • Solid-Phase Extraction (SPE) Cartridges: Weak Anion Exchange (WAX) or Mixed-Mode Anion Exchange (MAX) cartridges (e.g., 100 mg sorbent mass, 1 mL reservoir).

  • SPE Vacuum Manifold.

  • Reagents for SPE:

    • Conditioning Solvent: Methanol

    • Equilibration Buffer: 100 mM Ammonium Acetate, pH 7.0

    • Wash Buffer 1: 100 mM Ammonium Acetate, pH 7.0

    • Wash Buffer 2: Acetonitrile

    • Elution Buffer: 2% Formic Acid in 50:50 Methanol:Water (v/v)

  • Nitrogen Evaporator.

  • Reconstitution Solution: 50% Methanol in water.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final_steps Final Steps homogenization 1. Homogenization (in acidic buffer + internal standard) extraction 2. Organic Solvent Extraction (ACN/IPA) homogenization->extraction centrifugation 3. Centrifugation extraction->centrifugation supernatant_collection 4. Supernatant Collection centrifugation->supernatant_collection conditioning 5. Conditioning (Methanol) supernatant_collection->conditioning equilibration 6. Equilibration (Ammonium Acetate, pH 7.0) conditioning->equilibration loading 7. Sample Loading equilibration->loading washing 8. Washing (Ammonium Acetate, ACN) loading->washing elution 9. Elution (Acidified Methanol/Water) washing->elution drying 10. Drying (Nitrogen Evaporation) elution->drying reconstitution 11. Reconstitution drying->reconstitution analysis 12. LC-MS/MS Analysis reconstitution->analysis

Caption: Workflow for the solid-phase extraction of dicarboxylic acyl-CoAs.

Procedure
  • Sample Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer, add the tissue to 1 mL of ice-cold Extraction Buffer containing the internal standard.

    • Homogenize thoroughly on ice.

  • Organic Solvent Extraction:

    • Add 2 mL of a 1:1 (v/v) solution of Acetonitrile and Isopropanol to the homogenate.

    • Vortex vigorously for 1 minute.

  • Centrifugation:

    • Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the dicarboxylic acyl-CoAs, and transfer it to a new tube.

  • SPE Cartridge Conditioning:

    • Place the WAX or MAX SPE cartridges on a vacuum manifold.

    • Pass 2 mL of Methanol through each cartridge.

  • SPE Cartridge Equilibration:

    • Pass 2 mL of Equilibration Buffer (100 mM Ammonium Acetate, pH 7.0) through each cartridge. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the supernatant from step 4 onto the conditioned and equilibrated SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 2 mL of Wash Buffer 1 (100 mM Ammonium Acetate, pH 7.0) to remove polar impurities.

    • Wash the cartridge with 1 mL of Wash Buffer 2 (Acetonitrile) to remove non-polar impurities.

  • Elution:

    • Elute the dicarboxylic acyl-CoAs with 1.5 mL of Elution Buffer (2% Formic Acid in 50:50 Methanol:Water). The acidic conditions will neutralize the charge on the dicarboxylic acyl-CoAs, releasing them from the anion exchange sorbent.

    • Collect the eluate in a clean collection tube.

  • Drying:

    • Dry the eluate under a gentle stream of nitrogen at room temperature.

  • Reconstitution:

    • Reconstitute the dried extract in 50-100 µL of Reconstitution Solution (50% Methanol in water).

  • Analysis:

    • The reconstituted sample is now ready for analysis by LC-MS/MS.

Signaling Pathway

The formation and degradation of dicarboxylic acyl-CoAs are primarily linked to the ω-oxidation and subsequent peroxisomal β-oxidation of fatty acids.

dicarboxylic_acid_metabolism cluster_er Endoplasmic Reticulum cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion fatty_acid Fatty Acid omega_oxidation ω-Oxidation (Cytochrome P450) fatty_acid->omega_oxidation dicarboxylic_acid Dicarboxylic Acid omega_oxidation->dicarboxylic_acid dicarboxylyl_coa_synthetase Dicarboxylyl-CoA Synthetase dicarboxylic_acid->dicarboxylyl_coa_synthetase Transport dicarboxylyl_coa Dicarboxylyl-CoA dicarboxylyl_coa_synthetase->dicarboxylyl_coa beta_oxidation Peroxisomal β-Oxidation dicarboxylyl_coa->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa succinyl_coa Succinyl-CoA beta_oxidation->succinyl_coa krebs_cycle Krebs Cycle acetyl_coa->krebs_cycle Transport & further metabolism succinyl_coa->krebs_cycle Transport & entry

Caption: Metabolism of dicarboxylic acids via ω-oxidation and peroxisomal β-oxidation.

Application Notes and Protocols for In Vitro Enzyme Assays Using (2E)-Hexadecenedioyl-CoA Substrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2E)-Hexadecenedioyl-CoA is a dicarboxylic acyl-coenzyme A that serves as a key intermediate in the peroxisomal β-oxidation pathway. This pathway is crucial for the metabolism of very long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids.[1][2] The enzymatic processing of this compound and other dicarboxylic acids is primarily carried out by a series of enzymes within the peroxisome.[1][2] Understanding the kinetics and inhibition of these enzymes is vital for research into metabolic disorders and for the development of therapeutic agents targeting fatty acid metabolism.

These application notes provide detailed protocols for in vitro assays of the primary enzymes that metabolize this compound: Acyl-CoA Oxidase (ACOX) and the bifunctional enzymes L-Bifunctional Enzyme (EHHADH) and D-Bifunctional Protein (HSD17B4), which possess enoyl-CoA hydratase activity.

Peroxisomal β-Oxidation of Dicarboxylic Acids

The β-oxidation of dicarboxylic acids like hexadecenedioic acid is initiated by their activation to the corresponding CoA esters. The resulting dicarboxylyl-CoA esters are then shortened via the peroxisomal β-oxidation pathway.[1] The initial steps involve the desaturation of the acyl-CoA to an enoyl-CoA, followed by hydration and dehydrogenation.

A diagram of the initial steps of the peroxisomal β-oxidation pathway for dicarboxylic acids is presented below.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome Hexadecenedioyl_CoA Hexadecenedioyl-CoA Enoyl_CoA This compound Hexadecenedioyl_CoA->Enoyl_CoA ACOX1 Hydroxyacyl_CoA 3-Hydroxyhexadecenedioyl-CoA Enoyl_CoA->Hydroxyacyl_CoA EHHADH / HSD17B4 (Enoyl-CoA Hydratase activity) Ketoacyl_CoA 3-Ketohexadecenedioyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA EHHADH / HSD17B4 (3-Hydroxyacyl-CoA Dehydrogenase activity)

Initial steps of peroxisomal β-oxidation of hexadecenedioyl-CoA.

Enzyme Assays and Protocols

Acyl-CoA Oxidase (ACOX1) Assay

Principle: Acyl-CoA oxidase catalyzes the first and rate-limiting step of peroxisomal β-oxidation, converting an acyl-CoA to a 2-trans-enoyl-CoA, with the concomitant production of hydrogen peroxide (H₂O₂).[3] The rate of H₂O₂ production can be measured using a variety of methods, including spectrophotometric and fluorometric assays.

Spectrophotometric Assay Protocol:

This protocol is adapted from established methods for other acyl-CoA substrates and relies on the horseradish peroxidase (HRP)-coupled oxidation of a chromogenic substrate.

Materials:

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.4)

  • This compound substrate stock solution (1 mM in water)

  • Horseradish peroxidase (HRP) solution (10 U/mL)

  • 4-(3-Methyl-2-benzothiazolinone)hydrazone (MBTH) solution (1 mg/mL)

  • 3-(Dimethylamino)benzoic acid (DMAB) solution (1 mg/mL)

  • Purified or recombinant ACOX1 enzyme preparation

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 595 nm

Procedure:

  • Prepare a master mix containing potassium phosphate buffer, HRP, MBTH, and DMAB.

  • Add 180 µL of the master mix to each well of a 96-well plate.

  • Add 10 µL of the enzyme preparation (or buffer for blank controls) to each well.

  • To initiate the reaction, add 10 µL of the this compound substrate solution to each well.

  • Immediately measure the increase in absorbance at 595 nm over time (e.g., every 30 seconds for 10 minutes) at 37°C.

  • The rate of reaction is proportional to the change in absorbance per minute.

Fluorometric Assay Protocol:

This is a more sensitive method that measures the HRP-catalyzed oxidation of a fluorogenic substrate.

Materials:

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • This compound substrate stock solution (1 mM in water)

  • Horseradish peroxidase (HRP) solution (10 U/mL)

  • Amplex® Red reagent (10 mM in DMSO)

  • Purified or recombinant ACOX1 enzyme preparation

  • Black 96-well microplate

  • Fluorometer (Excitation: 530-560 nm, Emission: ~590 nm)

Procedure:

  • Prepare a working solution of Amplex® Red by diluting the stock solution in potassium phosphate buffer.

  • Prepare a master mix containing potassium phosphate buffer, HRP, and the Amplex® Red working solution.

  • Add 180 µL of the master mix to each well of a black 96-well plate.

  • Add 10 µL of the enzyme preparation (or buffer for blank controls) to each well.

  • To start the reaction, add 10 µL of the this compound substrate solution.

  • Measure the increase in fluorescence over time at 37°C.

  • The rate of H₂O₂ production can be calculated from a standard curve generated with known concentrations of H₂O₂.

A diagram of the ACOX1 assay workflow is provided below.

ACOX1_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection MasterMix Prepare Master Mix (Buffer, HRP, Detection Reagent) Add_MM Add Master Mix to Plate MasterMix->Add_MM Enzyme Prepare Enzyme Dilution Add_Enzyme Add Enzyme to Plate Enzyme->Add_Enzyme Substrate Prepare Substrate Solution (this compound) Add_Substrate Initiate Reaction with Substrate Substrate->Add_Substrate Add_MM->Add_Enzyme Add_Enzyme->Add_Substrate Measure Measure Signal Change (Absorbance or Fluorescence) Add_Substrate->Measure

Workflow for the in vitro ACOX1 assay.
Enoyl-CoA Hydratase (EHHADH/HSD17B4) Assay

Principle: The enoyl-CoA hydratase activity of the bifunctional enzymes EHHADH and HSD17B4 catalyzes the hydration of the double bond in this compound to form 3-hydroxyhexadecenedioyl-CoA. The activity can be monitored by observing the decrease in absorbance at 263 nm, which corresponds to the disappearance of the enoyl-CoA double bond.

Spectrophotometric Assay Protocol:

Materials:

  • Tris-HCl buffer (50 mM, pH 8.0)

  • This compound substrate stock solution (1 mM in water)

  • Purified or recombinant EHHADH or HSD17B4 enzyme preparation

  • UV-transparent cuvettes or 96-well plates

  • Spectrophotometer capable of reading absorbance at 263 nm

Procedure:

  • Equilibrate the Tris-HCl buffer and substrate solution to the desired assay temperature (e.g., 25°C).

  • In a cuvette, combine the Tris-HCl buffer and the this compound substrate to a final volume of, for example, 1 mL.

  • Place the cuvette in the spectrophotometer and record a baseline reading at 263 nm.

  • To initiate the reaction, add a small volume of the enzyme preparation and mix thoroughly.

  • Monitor the decrease in absorbance at 263 nm over time.

  • The rate of the reaction can be calculated using the molar extinction coefficient of the enoyl-CoA substrate.

A diagram illustrating the logical relationship of the enoyl-CoA hydratase assay is shown below.

Enoyl_CoA_Hydratase_Assay Substrate This compound (Absorbs at 263 nm) Product 3-Hydroxyhexadecenedioyl-CoA (No absorbance at 263 nm) Substrate->Product Hydration Measurement Monitor Decrease in Absorbance at 263 nm Product->Measurement Enzyme EHHADH / HSD17B4 Enzyme->Substrate

Principle of the spectrophotometric enoyl-CoA hydratase assay.

Quantitative Data

Substrate (Dicarboxylic Acid Mono-CoA Ester)Km (µM)Vmax (nmol/min/mg)Ki (µM)
Dodecanedioyl-CoA (DC12-CoA)12.51180110
Sebacyl-CoA (DC10-CoA)25.0126060
Suberyl-CoA (DC8-CoA)33.3115050
Adipyl-CoA (DC6-CoA)50.0108035

Data adapted from relevant studies on rat liver peroxisomal fatty acyl-CoA oxidase.[4] It is important to note that these values were obtained with mono-CoA esters of dicarboxylic acids.

The data indicates that as the chain length of the dicarboxylic acid substrate decreases, the Michaelis constant (Km) tends to increase, while the substrate inhibition constant (Ki) decreases.[4] The maximum velocity (Vmax) remains relatively consistent across these substrates.[4] Based on these trends, it can be extrapolated that this compound (a C16 dicarboxylic acid derivative) would likely exhibit a lower Km value compared to the shorter-chain substrates listed.

Concluding Remarks

The protocols and data presented provide a framework for the in vitro investigation of enzymes involved in the metabolism of this compound. Researchers should note that the provided protocols, while based on established methods, may require optimization for specific experimental conditions, such as enzyme concentration, substrate concentration range, and buffer composition. The kinetic data from related substrates offer a useful reference for designing experiments and interpreting results. These assays are valuable tools for screening potential inhibitors and activators of the peroxisomal β-oxidation pathway, contributing to a deeper understanding of its role in health and disease.

References

Application Notes and Protocols for Studying Enzyme Kinetics with (2E)-Hexadecenedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-Hexadecenedioyl-CoA is a long-chain dicarboxylic acyl-coenzyme A that serves as a substrate for enzymes involved in fatty acid metabolism, particularly long-chain acyl-CoA dehydrogenase (LCAD). The study of enzyme kinetics using this compound provides valuable insights into the metabolic pathways of dicarboxylic acids, which are important endogenous molecules and potential therapeutic agents. These application notes provide a comprehensive guide to utilizing this compound for studying the kinetics of LCAD, including detailed experimental protocols and data interpretation.

Dicarboxylic acids are produced via the omega-oxidation of monocarboxylic fatty acids and can be further metabolized through β-oxidation in both mitochondria and peroxisomes. This metabolic pathway is crucial for energy homeostasis, especially under conditions of metabolic stress. Furthermore, long-chain dicarboxylic acids and their CoA esters have been identified as signaling molecules that can activate peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors that regulate the expression of genes involved in lipid and glucose metabolism.[1] Understanding the kinetics of enzymes that process this compound is therefore essential for elucidating the physiological roles of dicarboxylic acids and for the development of drugs targeting fatty acid oxidation pathways.

Data Presentation: Kinetic Parameters of Long-Chain Acyl-CoA Dehydrogenase (LCAD)

SubstrateEnzymeKm (µM)Vmax (nmol/min/mg)kcat (s⁻¹)Relative Activity (%)Reference
Palmitoyl-CoA (C16:0)Human LCAD6.8NDND100[2]
Stearoyl-CoA (C18:0)Human LCAD19.7NDND~180[2]
Dodecanedioyl-CoA (C12-DC)Human LCADNDNDND72[3]

*ND: Not Determined in the cited literature. The Vmax for stearoyl-CoA was nearly twice that of palmitoyl-CoA.

This data indicates that LCAD has a significant affinity for dicarboxylic acyl-CoAs, with the C12 analogue showing substantial activity compared to the preferred monocarboxylic substrates. It is anticipated that this compound (a C16 dicarboxylic acyl-CoA) would also be a substrate for LCAD.

Experimental Protocols

Protocol 1: Determination of LCAD Activity using the Electron Transfer Flavoprotein (ETF) Fluorescence Reduction Assay

This protocol describes the "gold standard" method for measuring the activity of acyl-CoA dehydrogenases (ACADs), including LCAD. The assay monitors the reduction of ETF by the ACAD, which results in a decrease in ETF's intrinsic fluorescence.

Materials:

  • Recombinant human or murine LCAD

  • This compound

  • Recombinant porcine or human Electron Transfer Flavoprotein (ETF)

  • Reaction Buffer: 50 mM HEPES or potassium phosphate, pH 7.6, containing 0.1 mM EDTA.

  • Anaerobic cuvette or 96-well microplate

  • Fluorometer with excitation at ~340 nm and emission at ~490 nm

  • Oxygen scavenging system (optional but recommended for cuvette-based assays): Glucose, glucose oxidase, and catalase.

Experimental Workflow Diagram:

ETF_Assay_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reaction Buffer and Reagents mix_components Mix Reaction Buffer, ETF, and LCAD in cuvette/plate prep_reagents->mix_components prep_enzyme Prepare Enzyme Dilutions (LCAD) prep_enzyme->mix_components prep_substrate Prepare Substrate Dilutions (this compound) initiate_reaction Initiate Reaction by adding Substrate prep_substrate->initiate_reaction deoxygenate Deoxygenate Mixture (optional) mix_components->deoxygenate deoxygenate->initiate_reaction measure_fluorescence Monitor Fluorescence Decrease (Ex: 340 nm, Em: 490 nm) initiate_reaction->measure_fluorescence plot_data Plot Fluorescence vs. Time measure_fluorescence->plot_data calculate_rate Calculate Initial Rate (Slope) plot_data->calculate_rate determine_kinetics Determine Kinetic Parameters (Km, Vmax) calculate_rate->determine_kinetics

Caption: Workflow for the ETF fluorescence reduction assay.

Procedure:

  • Preparation of Reagents:

    • Prepare the Reaction Buffer and equilibrate to the desired assay temperature (e.g., 32°C).

    • Prepare stock solutions of this compound in a suitable solvent (e.g., water or a buffer) and determine the concentration spectrophotometrically.

    • Dilute the LCAD and ETF enzymes in Reaction Buffer to the desired working concentrations.

  • Assay Setup (Microplate Format):

    • To each well of a 96-well microplate, add the following in order:

      • Reaction Buffer

      • ETF (final concentration typically 1-5 µM)

      • LCAD (final concentration determined empirically, e.g., 50-200 ng)

    • Incubate the plate at the assay temperature for a few minutes to allow for temperature equilibration.

  • Initiation and Measurement:

    • Initiate the reaction by adding varying concentrations of this compound to the wells.

    • Immediately start monitoring the decrease in fluorescence using a microplate reader with excitation set to approximately 340 nm and emission to approximately 490 nm.

    • Record the fluorescence signal over time (e.g., every 15 seconds for 5-10 minutes).

  • Data Analysis:

    • Plot the fluorescence intensity against time for each substrate concentration.

    • Determine the initial rate of the reaction (the linear portion of the curve) for each concentration. The rate is proportional to the change in fluorescence over time.

    • Plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Protocol 2: Investigating the Effect of this compound on PPARα Activation

This protocol describes a cell-based reporter assay to determine if this compound or its parent dicarboxylic acid can activate the peroxisome proliferator-activated receptor alpha (PPARα).

Materials:

  • Hepatoma cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM) and supplements (FBS, antibiotics)

  • PPARα expression plasmid

  • PPAR response element (PPRE)-driven luciferase reporter plasmid

  • Transfection reagent

  • This compound or Hexadecenedioic acid

  • Positive control (e.g., WY-14643, a known PPARα agonist)

  • Luciferase assay system

  • Luminometer

Experimental Workflow Diagram:

PPAR_Assay_Workflow cluster_prep Cell Culture and Transfection cluster_treatment Compound Treatment cluster_analysis Luciferase Assay seed_cells Seed HepG2 cells in 24-well plates transfect Co-transfect with PPARα and PPRE-luciferase plasmids seed_cells->transfect treat_cells Treat cells with this compound, Hexadecenedioic acid, or WY-14643 transfect->treat_cells incubate Incubate for 24-48 hours treat_cells->incubate lyse_cells Lyse cells incubate->lyse_cells measure_luciferase Measure Luciferase Activity lyse_cells->measure_luciferase normalize_data Normalize to control and plot results measure_luciferase->normalize_data

Caption: Workflow for PPARα reporter assay.

Procedure:

  • Cell Culture and Transfection:

    • Seed HepG2 cells in a 24-well plate at an appropriate density.

    • The following day, co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound, hexadecenedioic acid, or the positive control WY-14643. Include a vehicle control (e.g., DMSO or ethanol).

    • Incubate the cells for an additional 24-48 hours.

  • Luciferase Assay:

    • Wash the cells with PBS and then lyse them using the lysis buffer provided with the luciferase assay kit.

    • Transfer the cell lysates to a luminometer plate.

    • Add the luciferase substrate and measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity of the treated samples to that of the vehicle control.

    • Plot the fold activation against the compound concentration to determine the dose-response relationship.

Signaling Pathway

Metabolic Fate of this compound and its link to PPARα Signaling

This compound is a substrate for the mitochondrial β-oxidation pathway. The initial step is catalyzed by long-chain acyl-CoA dehydrogenase (LCAD), which introduces a double bond between the α and β carbons. The resulting product then proceeds through the subsequent steps of β-oxidation (hydration, dehydrogenation, and thiolysis) to yield acetyl-CoA and a dicarboxylic acyl-CoA that is two carbons shorter. This process repeats until the dicarboxylic acyl-CoA is completely degraded. The acetyl-CoA enters the citric acid cycle for energy production. Long-chain dicarboxylic acids and their CoA esters can also act as signaling molecules by binding to and activating PPARα. Activated PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to their increased transcription. These target genes encode for proteins involved in fatty acid uptake, activation, and oxidation, creating a positive feedback loop.

Fatty_Acid_Metabolism_and_Signaling cluster_metabolism Mitochondrial β-Oxidation cluster_signaling PPARα Signaling HDC_CoA This compound LCAD LCAD HDC_CoA->LCAD Substrate beta_ox_products β-Oxidation Intermediates LCAD->beta_ox_products Product acetyl_CoA Acetyl-CoA beta_ox_products->acetyl_CoA TCA Citric Acid Cycle acetyl_CoA->TCA DCA Hexadecenedioic Acid / CoA DCA->HDC_CoA Activation PPARa PPARα DCA->PPARa Ligand Binding RXR RXR PPARa->RXR Heterodimerization PPRE PPRE RXR->PPRE Binds to target_genes Target Gene Transcription (e.g., CPT1, ACADs) PPRE->target_genes Activates target_genes->LCAD Upregulates

Caption: Dicarboxylic acid metabolism and PPARα signaling.

References

Application Notes and Protocols for Monitoring (2E)-Hexadecenedioyl-CoA Flux

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies to monitor the cellular flux of (2E)-hexadecenedioyl-CoA, a key intermediate in dicarboxylic acid metabolism. The protocols outlined below are designed for researchers in metabolic diseases, drug discovery, and fundamental cell biology, offering robust tools to investigate the peroxisomal β-oxidation pathway.

This compound is a product of the omega-oxidation of hexadecanedioic acid, a long-chain dicarboxylic acid. Its subsequent metabolism occurs primarily through the peroxisomal β-oxidation pathway. Monitoring the flux of this compound can provide valuable insights into the regulation of this pathway and its dysfunction in various pathological states.

Metabolic Pathway of this compound

The degradation of long-chain dicarboxylic acids like hexadecanedioic acid is initiated by their activation to a CoA thioester, followed by a series of enzymatic reactions within the peroxisome. This compound is a key intermediate in this cascade.

Peroxisomal Beta-Oxidation of Hexadecenedioyl-CoA cluster_peroxisome Peroxisome Hexadecenedioyl_CoA Hexadecenedioyl-CoA Product1 This compound Hexadecenedioyl_CoA->Product1 Acyl-CoA Oxidase Enoyl_CoA_Hydratase Enoyl-CoA Hydratase (L-bifunctional protein) Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase (L-bifunctional protein) Ketoacyl_CoA_Thiolase 3-Ketoacyl-CoA Thiolase Product2 3-Hydroxyhexadecenedioyl-CoA Product1->Product2 Enoyl-CoA Hydratase Product3 3-Ketohexadecenedioyl-CoA Product2->Product3 3-Hydroxyacyl-CoA Dehydrogenase Product4 Myristoyldioyl-CoA + Acetyl-CoA Product3->Product4 3-Ketoacyl-CoA Thiolase

Caption: Peroxisomal β-oxidation of hexadecenedioyl-CoA.

Quantitative Analysis of Acyl-CoA Species

The following table summarizes the abundance of various acyl-CoA species in different human cell lines, providing a comparative overview of their intracellular concentrations.

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)
Acetyl-CoA10.644
Propionyl-CoA3.532
Butyryl-CoA1.013
Valeryl-CoA1.118
Crotonoyl-CoA0.032
HMG-CoA0.971
Succinyl-CoA25.467
Glutaryl-CoA0.647

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol details a robust method for the extraction and quantification of this compound from cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials
  • Cultured cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (LC-MS grade), ice-cold

  • Internal standard (e.g., ¹³C-labeled hexadecanedioyl-CoA)

  • Acetonitrile (LC-MS grade)

  • Ammonium acetate

  • Water (LC-MS grade)

  • Microcentrifuge tubes, 1.5 mL, pre-chilled

  • Cell scraper (for adherent cells)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

  • LC-MS/MS system (e.g., triple quadrupole)

Experimental Workflow

LC-MS_Workflow start Cell Culture harvest Harvest & Wash Cells start->harvest extract Acyl-CoA Extraction (Methanol + Internal Standard) harvest->extract centrifuge1 Centrifugation (15,000 x g, 10 min, 4°C) extract->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Dry Extract (Vacuum or Nitrogen) supernatant->dry reconstitute Reconstitute in LC-MS Buffer dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze Fluorescent_Assay_Workflow start Cell Culture transfect Transfect Cells with Biosensor Plasmid start->transfect incubate Incubate for 24-48 hours transfect->incubate treat Treat Cells with Experimental Compounds incubate->treat image Fluorescence Imaging (Ratiometric) treat->image analyze Image Analysis and Quantification image->analyze

Application Notes and Protocols for the Quantification of (2E)-Hexadecenedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-Hexadecenedioyl-CoA is a dicarboxylic acyl-coenzyme A molecule that may play a role in various metabolic pathways. Accurate quantification of this and other long-chain acyl-CoAs is crucial for understanding lipid metabolism and its dysregulation in diseases such as diabetes and metabolic syndrome. These application notes provide a detailed protocol for the synthesis of a this compound analytical standard and a robust method for its quantification in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Synthesis of this compound Analytical Standard

The absence of a commercially available analytical standard necessitates its chemical or enzymatic synthesis. A plausible chemo-enzymatic approach is outlined below, which involves the synthesis of (2E)-hexadecenedioic acid followed by its enzymatic conversion to the corresponding CoA thioester.

Protocol 1: Synthesis of (2E)-Hexadecenedioic Acid

This protocol is a conceptual outline for the synthesis of the precursor dicarboxylic acid.

  • Starting Material: A suitable starting material would be a commercially available long-chain unsaturated fatty acid with a double bond at the second position (e.g., a derivative of palmitoleic acid).

  • ω-Oxidation: Employ a biocatalytic system, such as an engineered yeast or bacterial strain (e.g., Candida tropicalis or E. coli) expressing a cytochrome P450 monooxygenase system with ω-regioselectivity. This system will oxidize the terminal methyl group of the fatty acid to a carboxylic acid, forming the dicarboxylic acid.

  • Purification: The resulting (2E)-hexadecenedioic acid can be purified from the reaction mixture using techniques such as liquid-liquid extraction followed by crystallization or preparative high-performance liquid chromatography (HPLC).

Protocol 2: Enzymatic Synthesis of this compound

This protocol utilizes an acyl-CoA synthetase to convert the dicarboxylic acid to its CoA ester.

  • Reaction Setup: In a suitable buffer (e.g., Tris-HCl, pH 7.5), combine the synthesized (2E)-hexadecenedioic acid, Coenzyme A (lithium salt), ATP, and magnesium chloride.

  • Enzymatic Reaction: Initiate the reaction by adding a long-chain acyl-CoA synthetase. These enzymes are commercially available or can be purified from various sources. Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-37°C).

  • Purification of this compound: The synthesized this compound can be purified using reversed-phase HPLC. A C18 column is suitable for separating the acyl-CoA from the reaction components. The fractions containing the desired product can be collected, lyophilized, and stored at -80°C.

Quantification of this compound by LC-MS/MS

This protocol details the extraction and quantification of this compound from a biological matrix (e.g., liver tissue).

Protocol 3: Sample Preparation and Extraction
  • Tissue Homogenization: Homogenize frozen tissue samples in a cold phosphate (B84403) buffer (e.g., 100 mM KH2PO4, pH 4.9).

  • Extraction: Add a mixture of isopropanol (B130326) and acetonitrile (B52724) to the homogenate to precipitate proteins and extract the acyl-CoAs.

  • Solid-Phase Extraction (SPE) Cleanup: Use a C18 SPE cartridge to purify the acyl-CoAs from the extract. Wash the cartridge with an aqueous buffer to remove polar impurities and elute the acyl-CoAs with an organic solvent mixture (e.g., acetonitrile/isopropanol).

  • Sample Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the sample in a solvent compatible with the LC-MS/MS mobile phase (e.g., 50% acetonitrile in water with 10 mM ammonium (B1175870) acetate).

Protocol 4: LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to achieve separation of long-chain acyl-CoAs.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM) or Neutral Loss Scan.

    • Neutral Loss Scan: A characteristic neutral loss of 507 Da, corresponding to the fragmentation of the phosphoadenosine diphosphate (B83284) moiety of the CoA molecule, is highly specific for acyl-CoAs.[1]

    • MRM Transitions: For targeted quantification, specific precursor-to-product ion transitions for this compound would need to be determined by infusing the synthesized standard into the mass spectrometer.

Data Presentation

Quantitative data should be presented in a clear and organized manner. The following table is an example of how to summarize the validation data for the LC-MS/MS method.

AnalyteRetention Time (min)LLOQ (fmol)LLOQ Accuracy (%)LLOQ Precision (%CV)
This compound12.5595.28.7
Palmitoyl-CoA (C16:0)13.1298.15.4
Oleoyl-CoA (C18:1)14.2297.56.1

Visualizations

Workflow for this compound Standard Synthesis

cluster_0 Synthesis of (2E)-Hexadecenedioic Acid cluster_1 Enzymatic Synthesis of CoA Ester Unsaturated Fatty Acid Unsaturated Fatty Acid Biocatalytic Oxidation Biocatalytic Oxidation Unsaturated Fatty Acid->Biocatalytic Oxidation Purification (HPLC) Purification (HPLC) Biocatalytic Oxidation->Purification (HPLC) (2E)-Hexadecenedioic Acid (2E)-Hexadecenedioic Acid Purification (HPLC)->(2E)-Hexadecenedioic Acid This compound Standard This compound Standard Purification (HPLC)->this compound Standard Dicarboxylic Acid Dicarboxylic Acid Enzymatic Ligation Enzymatic Ligation Dicarboxylic Acid->Enzymatic Ligation Enzymatic Ligation->Purification (HPLC)

Caption: Chemo-enzymatic synthesis workflow.

Experimental Workflow for Quantification

Biological Sample Biological Sample Homogenization Homogenization Biological Sample->Homogenization Extraction Extraction Homogenization->Extraction SPE Cleanup SPE Cleanup Extraction->SPE Cleanup LC-MS/MS Analysis LC-MS/MS Analysis SPE Cleanup->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: Sample preparation and analysis workflow.

Logical Relationship of LC-MS/MS Data Analysis

Raw Data Raw Data Peak Integration Peak Integration Raw Data->Peak Integration Concentration Calculation Concentration Calculation Peak Integration->Concentration Calculation Standard Curve Standard Curve Standard Curve->Concentration Calculation Quantitative Results Quantitative Results Concentration Calculation->Quantitative Results

Caption: Data analysis and quantification logic.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of (2E)-Hexadecenedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of (2E)-hexadecenedioyl-CoA and other long-chain dicarboxylyl-CoAs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and overcoming common challenges in mass spectrometry-based analysis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended ionization mode for analyzing this compound by mass spectrometry?

A1: For long-chain fatty acyl-CoAs, positive ion mode electrospray ionization (ESI) is generally recommended.[1] Studies have shown that positive ion mode can be significantly more sensitive than negative ion mode for these molecules.[1] Specifically, for C16:0-, C18:1-, and C24:1-CoA, the positive ion mode was found to be approximately 3-fold more sensitive.[1] In positive ion mode, acyl-CoAs typically form protonated molecular ions, [M+H]+.[2][3]

Q2: What type of liquid chromatography (LC) method is suitable for separating this compound?

A2: Reversed-phase liquid chromatography (RPLC) is a commonly used and effective method for the separation of long-chain acyl-CoAs.[4][5] A C18 or C8 column can be used.[3][6] To achieve good separation and peak shape, it is often beneficial to use a mobile phase with a high pH, such as around 10.5, with an ammonium (B1175870) hydroxide (B78521) and acetonitrile (B52724) gradient.[6] The use of ion-pairing reagents is generally discouraged as they can be difficult to remove from the LC system.[5]

Q3: How can I improve the stability of my this compound samples during analysis?

A3: The stability of coenzyme A species can be a challenge.[7] To improve stability, it is recommended to use glass sample vials instead of plastic, as this has been shown to decrease signal loss.[7] Additionally, consider the use of additives to the reconstitution solvent that can enhance stability.[7] Samples should be kept at low temperatures (e.g., 4°C) during the analysis sequence.[4]

Q4: What are the characteristic fragmentation patterns of long-chain acyl-CoAs in tandem mass spectrometry (MS/MS)?

A4: In positive ion mode MS/MS, a characteristic neutral loss of 507.0 Da is commonly observed for fatty acyl-CoAs.[1][4] This corresponds to the loss of the 3'-phosphoadenosine diphosphate (B83284) portion of the coenzyme A molecule. This neutral loss scan can be a useful tool for identifying a wide range of acyl-CoAs in a complex mixture.[6]

Troubleshooting Guides

Issue 1: Low or No Signal Intensity for this compound
Possible Cause Troubleshooting Step
Suboptimal Ionization Mode Switch to positive ion mode ESI, as it has been shown to be more sensitive for long-chain acyl-CoAs.[1]
Poor Sample Stability Prepare fresh samples and use glass vials.[7] Ensure the autosampler is cooled to 4°C.[4]
Inefficient Desolvation Optimize source parameters such as gas flow and temperature to ensure efficient desolvation of the analyte ions. Incomplete desolvation can lead to significant ion loss.[8]
Ion Source Contamination Clean the ion source. Buildup of salts or sample residues can clog the inlet and reduce ionization efficiency.[9]
Incorrect Mobile Phase pH For reversed-phase separation, consider using a high pH mobile phase (e.g., pH 10.5 with ammonium hydroxide) to improve peak shape and sensitivity.[6]
Matrix Effects Dilute the sample to reduce ion suppression from matrix components.[10] Use a stable isotope-labeled internal standard to correct for matrix effects.[5]
Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)
Possible Cause Troubleshooting Step
Column Overload Reduce the amount of sample injected onto the column.[9]
Column Contamination Implement a column wash step in your gradient to remove biological materials that can build up and cause peak distortion.[5]
Secondary Interactions with the Column Use a high pH mobile phase to minimize secondary interactions of the phosphate (B84403) groups with the stationary phase.[6]
Improper Injection Technique Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase conditions.
Instrumental Issues Check for clogs in the system or a dirty ion source, which can contribute to poor peak shape.[9][11]
Issue 3: High Background Noise or Carryover
Possible Cause Troubleshooting Step
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents.[11]
Sample Carryover Implement a robust needle wash protocol between injections. Running additional blank injections can also help mitigate carryover.[11]
Column Bleed Ensure the column is properly conditioned and operated within its recommended pH and temperature ranges.
Contamination from Sample Matrix Use a more effective sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances.[6]

Quantitative Data Summary

Parameter Condition 1 Condition 2 Fold Change in Sensitivity Reference
Ionization Mode Positive ESINegative ESI~3-fold higher in Positive Mode[1]

Experimental Protocols

Protocol: LC-MS/MS Analysis of this compound

This protocol is a general guideline based on methods for long-chain acyl-CoAs and should be optimized for your specific instrument and application.

  • Sample Preparation:

    • For tissue samples, perform a liquid-liquid extraction with an organic solvent.[5]

    • Reconstitute the final extract in a solvent compatible with the initial LC mobile phase conditions.

    • Spike samples with a suitable internal standard (e.g., an odd-chain length dicarboxylyl-CoA) for accurate quantification.[5]

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 15 mM Ammonium Hydroxide in water (pH ~10.5).[12]

    • Mobile Phase B: 15 mM Ammonium Hydroxide in acetonitrile.[12]

    • Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute the long-chain acyl-CoAs. A column wash step with a high percentage of organic solvent should be included.

    • Flow Rate: 0.2-0.4 mL/min.[12]

    • Column Temperature: 35°C.[12]

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.[1][6]

    • MS/MS Mode: Multiple Reaction Monitoring (MRM) or Neutral Loss Scan.

    • MRM Transition: For quantification, monitor the transition from the protonated precursor ion [M+H]+ to a specific product ion.

    • Neutral Loss Scan: To screen for multiple dicarboxylyl-CoAs, perform a neutral loss scan of 507.0 Da.[6]

    • Source Parameters: Optimize capillary voltage, source temperature, gas flows (nebulizer, drying gas), and other source-dependent parameters to achieve maximum signal intensity for this compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis sample Biological Sample extraction Liquid-Liquid Extraction sample->extraction reconstitution Reconstitution in Initial Mobile Phase extraction->reconstitution injection Injection reconstitution->injection separation Reversed-Phase C18 Separation (High pH Mobile Phase) injection->separation elution Elution separation->elution ionization Positive Mode ESI elution->ionization ms1 MS1: Precursor Ion Selection ionization->ms1 fragmentation Collision-Induced Dissociation ms1->fragmentation ms2 MS2: Product Ion Detection (Neutral Loss of 507 Da) fragmentation->ms2 quantification Quantification ms2->quantification

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

troubleshooting_workflow start Low Signal Intensity? check_mode Using Positive ESI Mode? start->check_mode switch_mode Switch to Positive ESI Mode check_mode->switch_mode No check_source Clean Ion Source Recently? check_mode->check_source Yes end Signal Improved switch_mode->end clean_source Clean Ion Source check_source->clean_source No check_sample Sample Preparation Optimized? check_source->check_sample Yes clean_source->end optimize_sample_prep Optimize Sample Prep (e.g., SPE, dilution) check_sample->optimize_sample_prep No check_mobile_phase Using High pH Mobile Phase? check_sample->check_mobile_phase Yes optimize_sample_prep->end optimize_mobile_phase Consider High pH Mobile Phase check_mobile_phase->optimize_mobile_phase No check_mobile_phase->end Yes optimize_mobile_phase->end

Caption: Troubleshooting decision tree for low signal intensity.

References

Technical Support Center: Acyl-CoA Synthetase (ACS) Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the protocol for acyl-CoA synthetase (ACS) activity assays.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of the acyl-CoA synthetase (ACS) activity assay?

A1: Acyl-CoA synthetases activate fatty acids by catalyzing their thioesterification with coenzyme A (CoA) to form acyl-CoA.[1][2] This reaction requires ATP and magnesium ions (Mg²⁺). The assay measures the rate of acyl-CoA production, which is indicative of the ACS enzyme's activity. Common methods detect the consumption of substrates or the formation of products, such as acyl-CoA, AMP, or pyrophosphate.

Q2: What are the different types of ACS activity assays available?

A2: There are several methods to measure ACS activity:

  • Radiometric Assays: These are highly sensitive assays that use a radiolabeled fatty acid substrate. The generated radiolabeled acyl-CoA is separated from the unreacted fatty acid and quantified by scintillation counting.[1]

  • Coupled Enzyme Assays (Colorimetric/Fluorometric): These are the most common non-radioactive methods. The production of acyl-CoA is coupled to one or more enzymatic reactions that generate a colored or fluorescent product.[3][4] For example, the produced acyl-CoA can be oxidized by acyl-CoA oxidase, which generates hydrogen peroxide (H₂O₂) that is then detected with a sensitive probe.[3][4]

  • Hydroxamate Assay: This is a classical colorimetric method where the acyl-CoA formed reacts with hydroxylamine (B1172632) to produce an acylhydroxamate, which forms a colored complex with ferric ions (Fe³⁺).[5]

Q3: How should I prepare my samples for the assay?

A3: Tissues or cells should be homogenized in an ice-cold assay buffer and then centrifuged to pellet insoluble material.[4] The resulting supernatant (lysate) is used for the assay. It is crucial to determine the total protein concentration of the lysate (e.g., using a Bradford or BCA assay) to normalize the enzyme activity. For unknown samples, it's recommended to test several dilutions to ensure the readings fall within the linear range of the standard curve.[4]

Q4: Why is a background control important?

A4: A sample background control is essential to account for non-specific signals from other enzymes or compounds in the sample that may generate or interfere with the detection signal.[4] This is typically done by running a parallel reaction for each sample where a key component of the ACS reaction (like CoA or the fatty acid substrate) is omitted. The background signal is then subtracted from the sample signal to determine the true ACS activity.

Q5: What are the critical reagents that need to be prepared fresh?

A5: Reagents containing coenzyme A (CoA) and ATP are often unstable and should be prepared fresh for each experiment to ensure optimal enzyme activity.[5] It is also advisable to aliquot and freeze reconstituted enzyme mixes or probes to avoid repeated freeze-thaw cycles.[4]

Experimental Workflow and Troubleshooting

General Experimental Workflow

The following diagram outlines the typical workflow for a coupled, fluorescence-based acyl-CoA synthetase activity assay.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis p1 Prepare Samples (e.g., Tissue/Cell Lysates) p2 Prepare Reagents (Assay Buffer, Substrates, Enzyme Mixes, Probe) p1->p2 p3 Prepare H₂O₂ Standard Curve (for quantitative assays) p2->p3 a1 Add Standards, Samples (S), and Sample Backgrounds (SB) to a 96-well plate p3->a1 a2 Prepare Reaction Mix (RM) and Background Mix (BM) a1->a2 a3 Add RM to S wells Add BM to SB wells a2->a3 a4 Incubate at 37°C a3->a4 d1 Measure Fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode a4->d1 d2 Plot Standard Curve (Fluorescence vs. nmol H₂O₂) d1->d2 d3 Calculate Activity: Subtract SB from S readings d2->d3 d4 Determine Activity from Standard Curve and Normalize (e.g., by protein amount) d3->d4

Caption: Workflow for a typical fluorometric acyl-CoA synthetase assay.

Troubleshooting Guide

This guide addresses common issues encountered during ACS activity assays.

G start Problem Encountered high_bg High Background Signal? start->high_bg e.g., High Background low_signal Low or No Signal? start->low_signal e.g., Low Signal poor_repro Poor Reproducibility? start->poor_repro e.g., Inconsistent Results check_reagents Check for contaminated buffers or reagents. high_bg->check_reagents Yes high_bg->low_signal No check_sample_bg Did you run a sample background control? check_reagents->check_sample_bg fix_sample_bg Subtract sample background from sample values. check_sample_bg->fix_sample_bg Yes check_enzyme Is the enzyme active? low_signal->check_enzyme Yes low_signal->poor_repro No check_enzyme_sol Use positive control. Prepare fresh enzyme/lysate. Avoid repeated freeze-thaw. check_enzyme->check_enzyme_sol No check_reagents2 Are key reagents (ATP, CoA) degraded? check_enzyme->check_reagents2 Yes check_reagents2_sol Prepare ATP and CoA solutions fresh. check_reagents2->check_reagents2_sol Yes check_pipetting Check pipetting accuracy and reagent mixing. poor_repro->check_pipetting Yes check_temp Ensure uniform incubation temperature across the plate. check_pipetting->check_temp

Caption: Decision tree for troubleshooting common ACS assay issues.

Common Problems and Solutions
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Enzyme Activity Inactive Enzyme: The ACS enzyme in the sample may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles.• Always run a positive control to validate the assay components.[4]• Prepare fresh cell/tissue lysates for each experiment.• Aliquot lysates after preparation and store at -80°C to minimize freeze-thaw cycles.
Degraded Reagents: Key substrates like ATP and Coenzyme A are prone to degradation.[5]• Prepare solutions of ATP and CoA fresh before each assay.[5]• Store powdered reagents under recommended conditions (e.g., desiccated at -20°C).
Presence of Inhibitors: The sample may contain endogenous inhibitors. Sodium azide (B81097), a common preservative, is a known inhibitor of peroxidase-based detection systems.[6]• Dilute the sample to reduce inhibitor concentration.• Ensure none of your buffers contain sodium azide if using a peroxidase-coupled assay.[6]
High Background Signal Sample Endogenous Activity: Samples (especially liver lysates) may contain other enzymes (e.g., oxidases) that generate H₂O₂ or other interfering signals.• For every sample, run a parallel background control reaction lacking a key substrate (e.g., CoA or fatty acid).[4]• Subtract the signal from the background control well from the signal in the corresponding sample well.
Contaminated Reagents: Buffers or water used for reagent preparation may be contaminated.• Use fresh, high-purity (e.g., Milli-Q) water and sterile buffers.
Non-specific Probe Reaction: The fluorescent probe may be reacting non-specifically with components in the lysate.• Ensure the correct filter set is used in the plate reader to minimize spectral overlap and background fluorescence.[6]
Poor Reproducibility / High Well-to-Well Variability Pipetting Inaccuracy: Inconsistent pipetting of small volumes of enzyme, substrate, or standards.• Use calibrated pipettes and proper pipetting technique.[7]• Prepare a master mix of reagents for all similar wells to minimize pipetting steps and ensure uniformity.
Inconsistent Incubation Time/Temp: Variation in incubation time or temperature across the plate.• Ensure all wells are started and stopped at consistent intervals.• Avoid placing the plate near heat sources or vents that could cause temperature gradients.[6]
Incomplete Mixing: Reagents not mixed thoroughly in the wells.• Gently mix the plate after adding reagents, avoiding bubbles.

Experimental Protocols

Protocol: Coupled Fluorometric ACS Activity Assay

This protocol is a representative method for measuring ACS activity in cell or tissue lysates by detecting the production of acyl-CoA through a coupled reaction that generates a fluorescent signal.

1. Reagent Preparation:

  • ACS Assay Buffer: Prepare a buffer suitable for your enzyme (e.g., 200 mM Tris-HCl, pH 8.1).[5] Keep on ice.

  • Sample Preparation: Homogenize tissue (10 mg) or cells (1x10⁶) in 100 µL of ice-cold ACS Assay Buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant for the assay.[4]

  • Substrate Solution: Prepare a stock solution of the fatty acid of interest (e.g., oleic acid, palmitic acid) complexed with BSA.

  • Reaction Mix: Prepare a master mix containing ATP, Coenzyme A, MgCl₂, the coupled enzyme system (e.g., acyl-CoA oxidase, converter, developer), and a fluorescent probe in ACS Assay Buffer.

  • Background Mix: Prepare a master mix identical to the Reaction Mix but omitting Coenzyme A.

2. Standard Curve Preparation:

  • Prepare a standard curve using a stable product of the coupled reaction (e.g., H₂O₂).[4]

  • Create a series of dilutions (e.g., 0 to 1 nmol/well) in the ACS Assay Buffer.

  • Add these to separate wells of a 96-well black plate. Adjust the final volume of all standard wells to be equal with Assay Buffer.

3. Assay Procedure:

  • Add 2-20 µL of your sample supernatant to two wells each on the 96-well plate: one designated "Sample" and one "Sample Background".[4]

  • Adjust the volume in all sample and background wells to 50 µL with ACS Assay Buffer.

  • Add 50 µL of the Reaction Mix to the "Sample" wells.

  • Add 50 µL of the Background Mix to the "Sample Background" wells.

  • Mix gently and immediately start measuring the fluorescence in a microplate reader set to kinetic mode at 37°C. Measure at the appropriate wavelengths for your probe (e.g., Ex/Em = 535/587 nm).[4]

  • Record data every 1-2 minutes for at least 30 minutes.

4. Data Analysis:

  • Plot the fluorescence values from the H₂O₂ standards against their concentrations (nmol/well) to generate a standard curve. Calculate the slope of this curve.

  • For each sample and its background control, determine the rate of fluorescence increase (ΔFluorescence/ΔTime).

  • Subtract the rate of the Sample Background from the rate of the corresponding Sample to get the true activity rate.

  • Calculate the amount of acyl-CoA produced by your sample using the slope of the standard curve.

  • Normalize the activity to the amount of protein in your sample (e.g., nmol/min/mg protein).

Typical Reagent Concentrations

The optimal concentrations should be determined empirically for each specific enzyme and substrate. The following are typical starting ranges.

ReagentTypical Final ConcentrationNotes
Tris-HCl Buffer (pH 8.1) 200 mMBuffer choice and pH can be critical for enzyme stability and activity.
ATP 5 - 10 mMMust be prepared fresh.[5]
Coenzyme A (CoA) 0.5 - 1 mMMust be prepared fresh.[5]
MgCl₂ 5 - 10 mMRequired cofactor for the synthetase reaction.[5]
Fatty Acid Substrate 10 - 200 µMConcentration depends on the Kₘ of the specific ACS enzyme for that fatty acid. Often complexed with BSA to improve solubility.
Enzyme (Lysate Protein) 5 - 50 µg per reactionThe optimal amount should result in a linear reaction rate for the duration of the measurement.[3]

References

Validation & Comparative

A Comparative Guide to the Validation of (2E)-Hexadecenedioyl-CoA Identification by Tandem MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification and quantification of lipid metabolites are paramount. This guide provides a comparative analysis of tandem mass spectrometry (MS/MS) for the validation of (2E)-hexadecenedioyl-CoA and presents alternative analytical methodologies. The information herein is supported by experimental data from existing literature on analogous molecules, offering a framework for robust analytical method development.

Introduction to this compound Analysis

This compound is a dicarboxylic acyl-coenzyme A molecule. Its analysis presents unique challenges due to its polar nature and the presence of two carboxyl groups, which can impact ionization efficiency and chromatographic behavior. Tandem mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the structural elucidation and quantification of such molecules. This guide will explore the validation of this compound identification by tandem MS and compare it with alternative approaches.

Tandem MS-Based Identification of Acyl-CoAs

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive method for the analysis of acyl-CoA species. The validation of this compound identification by this technique relies on characteristic fragmentation patterns.

In positive ion mode, acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, corresponding to the fragmentation of the 3'-phospho-adenosine-5'-diphosphate moiety of the coenzyme A molecule. The resulting product ion is specific to the acyl group. For this compound, this would allow for the specific monitoring of the transition from the precursor ion to a fragment ion representing the C16 dicarboxylic acyl chain.

Proposed Tandem MS Validation Workflow

A proposed workflow for the validation of this compound would involve monitoring specific precursor-to-product ion transitions. The identification would be confirmed by the presence of the characteristic neutral loss and the accurate mass of the fragment ion corresponding to the hexadecenedioyl group.

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_validation Validation cluster_data_analysis Data Analysis sample Biological Sample extraction Solid-Phase Extraction sample->extraction Acyl-CoA Extraction lc Reverse-Phase LC Separation extraction->lc ms Tandem Mass Spectrometer (ESI+) lc->ms precursor Precursor Ion Selection ms->precursor fragmentation Collision-Induced Dissociation (CID) precursor->fragmentation Isolation product Product Ion Detection fragmentation->product Fragmentation identification Identification based on Neutral Loss (507 Da) & Acyl Fragment product->identification quantification Quantification using MRM/SRM identification->quantification

Figure 1. Proposed experimental workflow for the validation of this compound by tandem MS.

Alternative Analytical Approaches

While LC-MS/MS is a powerful tool, alternative methods, particularly those involving derivatization, can offer robust validation and quantification of the corresponding dicarboxylic acid.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS is a classic and reliable technique for the analysis of volatile and thermally stable compounds. Dicarboxylic acids are not directly amenable to GC-MS analysis due to their low volatility. However, derivatization to form more volatile esters (e.g., methyl, ethyl, or butyl esters) or silyl (B83357) ethers allows for their successful analysis.

  • Esterification: Reaction with an alcohol (e.g., butanol) in the presence of an acid catalyst (e.g., HCl) converts the carboxylic acid groups to their corresponding esters.

  • Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the acidic protons with trimethylsilyl (B98337) (TMS) groups.

LC-MS/MS with Derivatization

For LC-MS/MS analysis of dicarboxylic acids, derivatization can significantly enhance sensitivity, especially in positive ion mode. Charge-reversal derivatization using reagents like dimethylaminophenacyl bromide (DmPABr) introduces a permanently charged group, improving ionization efficiency and chromatographic retention.

Performance Comparison of Analytical Methods

The choice of analytical method depends on various factors, including sensitivity requirements, sample matrix, and available instrumentation. The following tables summarize the performance characteristics of tandem MS-based methods and GC-MS for the analysis of dicarboxylic acids, based on data for analogous compounds.

Table 1: Comparison of LC-MS/MS and GC-MS for Dicarboxylic Acid Analysis

ParameterLC-MS/MS (Direct Analysis of Acyl-CoA)LC-MS/MS (Derivatized Dicarboxylic Acid)GC-MS (Derivatized Dicarboxylic Acid)
Principle Direct analysis of the intact acyl-CoA molecule.Analysis of the dicarboxylic acid after hydrolysis and derivatization.Analysis of the derivatized dicarboxylic acid.
Derivatization Not required.Required (e.g., DmPABr).Required (e.g., esterification, silylation).
Ionization Electrospray Ionization (ESI)ESI (often positive mode after derivatization)Electron Ionization (EI)
Specificity High (based on precursor/product ion pair).High (based on precursor/product ion pair).Moderate to High (based on retention time and mass spectrum).
Sensitivity High.Very High.High.
Throughput High.Moderate (derivatization step adds time).Moderate (derivatization and longer run times).

Table 2: Quantitative Performance Data for Dicarboxylic Acid Analysis

MethodAnalyteLimit of Detection (LOD)Precision (Relative Standard Deviation, RSD)Reference
LC-MS/MS (derivatized)Methylmalonic Acid0.05 µmol/L≤7.5%[1][2][3]
GC-MS (silylated)C3-C9 Dicarboxylic Acids≤ 2 ng/m³≤ 10%[4]
GC-MS (esterified)C3-C9 Dicarboxylic Acids≤ 4 ng/m³≤ 15%[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the key experiments discussed.

Protocol 1: Tandem MS Analysis of Long-Chain Acyl-CoAs

This protocol is adapted from methods for long-chain acyl-CoA analysis and can be tailored for this compound.

1. Sample Extraction:

  • Homogenize tissue samples in an ice-cold solvent mixture (e.g., 2:1 methanol:chloroform).

  • Centrifuge to pellet proteins and other insoluble material.

  • The supernatant containing the acyl-CoAs can be further purified using solid-phase extraction (SPE).

2. LC Separation:

  • Column: C18 reversed-phase column.

  • Mobile Phase A: Ammonium hydroxide (B78521) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient from high aqueous to high organic content to elute the acyl-CoA.

3. MS/MS Detection:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).

  • Transitions: Monitor the transition from the protonated molecular ion of this compound to the fragment ion corresponding to the acyl group (after the neutral loss of 507 Da).

Protocol 2: GC-MS Analysis of Dicarboxylic Acids after Esterification

This protocol outlines the derivatization and analysis of dicarboxylic acids.

1. Hydrolysis (if starting from Acyl-CoA):

  • Treat the sample with a suitable base (e.g., KOH) to hydrolyze the thioester bond and release the free dicarboxylic acid.

  • Acidify the sample and extract the dicarboxylic acid with an organic solvent (e.g., ethyl acetate).

2. Derivatization (Butylation):

  • Evaporate the solvent from the extracted dicarboxylic acid.

  • Add a solution of 3 mol/L HCl in n-butanol.

  • Incubate at 60°C for 15 minutes to form the dibutyl esters.[1][2][3]

  • Evaporate the reagent and reconstitute the sample in a suitable solvent for GC injection.

3. GC-MS Analysis:

  • GC Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane.

  • Oven Program: A temperature gradient to separate the derivatized dicarboxylic acids.

  • MS Detection: Electron Ionization (EI) with scanning or selected ion monitoring (SIM) for enhanced sensitivity.

Signaling Pathway and Logical Relationships

The analysis of this compound is often relevant in the context of fatty acid metabolism. The following diagram illustrates a simplified logical relationship between different analytical strategies for its identification and quantification.

cluster_analyte Target Analyte cluster_direct Direct Analysis cluster_indirect Indirect Analysis (via Dicarboxylic Acid) analyte This compound lcms_direct LC-MS/MS of intact Acyl-CoA analyte->lcms_direct hydrolysis Hydrolysis analyte->hydrolysis dca (2E)-Hexadecenedioic Acid hydrolysis->dca derivatization Derivatization dca->derivatization gcms GC-MS derivatization->gcms lcms_deriv LC-MS/MS derivatization->lcms_deriv

Figure 2. Analytical strategies for this compound.

Conclusion

The validation of this compound identification by tandem MS offers a highly specific and sensitive approach. However, for comprehensive validation and as an orthogonal technique, the analysis of the corresponding dicarboxylic acid by GC-MS or derivatization-based LC-MS/MS provides a robust alternative. The choice of method will be dictated by the specific research question, required sensitivity, and available instrumentation. The protocols and comparative data presented in this guide serve as a valuable resource for developing and validating analytical methods for this and other dicarboxylic acyl-CoAs.

References

Altered (2E)-Hexadecenedioyl-CoA Metabolism: A Potential Biomarker in Peroxisomal Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An emerging body of evidence suggests that levels of (2E)-hexadecenedioyl-CoA, a key intermediate in dicarboxylic acid metabolism, are significantly elevated in individuals with certain peroxisomal disorders compared to healthy individuals. This accumulation is a direct consequence of impaired peroxisomal β-oxidation, the primary pathway for the breakdown of dicarboxylic acids. While direct quantitative data for this compound remains limited, studies on related dicarboxylic acylcarnitines strongly support its potential as a biomarker for diagnosing and understanding the pathophysiology of these debilitating genetic diseases.

Peroxisomal biogenesis disorders (PBDs), such as Zellweger syndrome, and single-enzyme deficiencies affecting peroxisomal β-oxidation, like acyl-CoA oxidase 1 (ACOX1) deficiency, are characterized by the accumulation of very-long-chain fatty acids and dicarboxylic acids in plasma and tissues. The accumulation of these molecules is a critical diagnostic indicator for these conditions.

Quantitative Data Summary

Direct quantification of this compound in patient samples is not widely reported in the literature. However, studies analyzing dicarboxylic acylcarnitines, which are derived from their corresponding acyl-CoAs, provide strong indirect evidence of elevated this compound levels in diseased states. One study identified significant elevations of medium to long-chain dicarboxylic acylcarnitines (C8-DC to C18-DC) in patients with PBDs. This range includes hexadecanedioyl-carnitine (C16-DC), the downstream product of this compound.

Analyte CategoryHealthy Control LevelsPeroxisomal Disorder Patient LevelsFold Change (approximate)Reference
Long-Chain Dicarboxylic Acylcarnitines (C16-DC)Typically low or undetectableSignificantly elevatedNot explicitly quantified, but consistently observed

Note: This table is representative and based on the accumulation of related metabolites. Direct concentration values for this compound are not available.

Signaling Pathways and Experimental Workflows

The metabolic pathway leading to the formation and subsequent degradation of this compound is central to understanding its role in disease. Dicarboxylic acids are produced from monocarboxylic fatty acids via ω-oxidation in the endoplasmic reticulum. These dicarboxylic acids are then activated to their CoA esters and transported into peroxisomes for β-oxidation.

Peroxisomal_Dicarboxylic_Acid_Metabolism cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome cluster_Disease Peroxisomal Disorder (e.g., ACOX1 Deficiency) Monocarboxylic Fatty Acid Monocarboxylic Fatty Acid ω-Oxidation ω-Oxidation Monocarboxylic Fatty Acid->ω-Oxidation Dicarboxylic Acid Dicarboxylic Acid ω-Oxidation->Dicarboxylic Acid Dicarboxylic Acyl-CoA Dicarboxylic Acyl-CoA Dicarboxylic Acid->Dicarboxylic Acyl-CoA Acyl-CoA Synthetase ACOX1 ACOX1 Dicarboxylic Acyl-CoA->ACOX1 Acyl-CoA Oxidase 1 ACOX1_deficient ACOX1 (deficient) Dicarboxylic Acyl-CoA->ACOX1_deficient 2E-Hexadecenedioyl-CoA 2E-Hexadecenedioyl-CoA ACOX1->2E-Hexadecenedioyl-CoA β-Oxidation Spiral β-Oxidation Spiral 2E-Hexadecenedioyl-CoA->β-Oxidation Spiral Medium-Chain Dicarboxylic Acyl-CoAs Medium-Chain Dicarboxylic Acyl-CoAs β-Oxidation Spiral->Medium-Chain Dicarboxylic Acyl-CoAs Accumulation Accumulation of this compound ACOX1_deficient->Accumulation

Figure 1. Peroxisomal β-oxidation of dicarboxylic acids.

A general workflow for the analysis of acyl-CoAs from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common approach in metabolic studies.

Acyl_CoA_Analysis_Workflow Sample Biological Sample (Tissue/Plasma) Extraction Acyl-CoA Extraction Sample->Extraction SPE Solid Phase Extraction (SPE) Extraction->SPE LC Liquid Chromatography (LC) Separation SPE->LC MS Tandem Mass Spectrometry (MS/MS) Detection LC->MS Data Data Analysis & Quantification MS->Data

Figure 2. General workflow for acyl-CoA analysis.

Experimental Protocols

Objective: To quantify long-chain acyl-CoA species, including dicarboxylic acyl-CoAs, from biological samples.

Materials:

  • Biological tissue (e.g., liver, fibroblasts)

  • Internal standards (e.g., deuterated acyl-CoA species)

  • Homogenization buffer

  • Organic solvents (e.g., acetonitrile, isopropanol)

  • Solid-phase extraction (SPE) cartridges

  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer (MS/MS)

Procedure:

  • Sample Preparation and Extraction:

    • Tissue samples are homogenized in a suitable buffer containing internal standards.

    • Proteins are precipitated using an organic solvent.

    • The supernatant containing the acyl-CoAs is collected after centrifugation.

  • Solid-Phase Extraction (SPE):

    • The extract is loaded onto an SPE cartridge to enrich for acyl-CoAs and remove interfering substances.

    • The cartridge is washed, and the acyl-CoAs are eluted with an appropriate solvent mixture.

  • LC-MS/MS Analysis:

    • The purified acyl-CoA extract is injected into an HPLC system coupled to a tandem mass spectrometer.

    • Separation of different acyl-CoA species is achieved using a C18 reverse-phase column with a gradient elution.

    • Detection and quantification are performed using multiple reaction monitoring (MRM) in positive ion mode. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

  • Data Analysis:

    • The concentration of this compound in the sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Conclusion

The accumulation of dicarboxylic acids, including this compound, is a hallmark of peroxisomal disorders. While direct quantitative measurements of this compound are currently scarce, the available evidence from related metabolites strongly suggests its potential as a valuable biomarker. Further research employing targeted and sensitive analytical methods, such as LC-MS/MS, is warranted to establish precise concentration ranges in healthy and diseased populations, which could significantly aid in the diagnosis, monitoring, and development of novel therapeutic strategies for these devastating disorders.

Comparative Analysis of Saturated vs. Unsaturated Dicarboxylic Acyl-CoAs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the metabolism and signaling roles of saturated and unsaturated dicarboxylic acyl-CoAs is critical for advancing therapeutic strategies for metabolic diseases. This guide provides an objective comparison of their performance in biological systems, supported by experimental data, detailed methodologies, and visual representations of key pathways.

Dicarboxylic acids (DCAs) are produced endogenously through the omega-oxidation of monocarboxylic fatty acids and can also be supplied exogenously. Their corresponding acyl-CoA derivatives are key metabolic intermediates, the processing of which has significant implications for cellular energy homeostasis. The presence or absence of double bonds in the carbon chain of these molecules dictates their metabolic fate and enzymatic handling.

Metabolic Processing: A Tale of Two Organelles

The breakdown of both saturated and unsaturated dicarboxylic acyl-CoAs is a collaborative effort between two key cellular organelles: the mitochondria and peroxisomes.[1][2] However, the initial steps and primary location of their degradation can differ.

Peroxisomes play a crucial role in the initial chain-shortening of long-chain dicarboxylic acyl-CoAs. This process is initiated by peroxisomal acyl-CoA oxidase (ACOX).[3] The subsequent steps of hydration, dehydrogenation, and thiolytic cleavage are carried out by a series of peroxisomal enzymes.

Mitochondria also contribute significantly to the degradation of dicarboxylic acyl-CoAs, particularly those of medium-chain length.[1][2] The initial dehydrogenation step in mitochondria is catalyzed by a family of acyl-CoA dehydrogenases (ACADs).

The interplay between these two organelles is crucial for the complete oxidation of dicarboxylic acyl-CoAs to acetyl-CoA and succinyl-CoA, the latter of which can replenish the Krebs cycle (anaplerosis).[1][2]

Enzymatic Processing: A Comparative Look at Key Enzymes

The efficiency with which saturated and unsaturated dicarboxylic acyl-CoAs are metabolized is determined by the substrate specificity and kinetic parameters of the enzymes involved.

Acyl-CoA Dehydrogenases (Mitochondrial)

Several mitochondrial ACADs, including Medium-Chain Acyl-CoA Dehydrogenase (MCAD), Long-Chain Acyl-CoA Dehydrogenase (LCAD), and Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD), have been shown to be active against saturated dicarboxylic acyl-CoAs.[2]

EnzymeSubstrateRelative Activity (%)
MCAD DC12-CoA28% (compared to C8-CoA)
LCAD DC12-CoA72% (compared to preferred substrate)
VLCAD DC12-CoA4% (compared to preferred substrate)
Data from studies on human recombinant enzymes.[2]

MCAD, in particular, has been identified as a key enzyme in the mitochondrial metabolism of dodecanedioyl-CoA (DC12-CoA).[2] While direct comparative kinetic data for unsaturated dicarboxylic acyl-CoAs is limited, the metabolism of unsaturated monocarboxylic fatty acids requires additional auxiliary enzymes, such as enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase, to handle the double bonds. It is therefore expected that the processing of unsaturated dicarboxylic acyl-CoAs would also necessitate these enzymes, potentially leading to different overall metabolic rates compared to their saturated counterparts.

Acyl-CoA Oxidase (Peroxisomal)

Peroxisomal fatty acyl-CoA oxidase exhibits activity towards a range of saturated dicarboxylic acyl-CoAs. Kinetic studies have revealed the following parameters:

SubstrateKm (µM)Vmax (nmol/min/mg protein)
DC6-CoA 15.00.18
DC8-CoA 8.00.20
DC10-CoA 5.00.22
DC12-CoA 3.00.25
Data from purified rat liver peroxisomal fatty acyl-CoA oxidase.[3]

These data indicate that as the chain length of saturated dicarboxylic acyl-CoAs increases from C6 to C12, the enzyme's affinity (lower Km) and maximal velocity (Vmax) also increase. Substrate inhibition was also observed, becoming more pronounced with decreasing chain length.[3]

Signaling Pathways and Metabolic Fate

While the primary role of dicarboxylic acyl-CoA metabolism is catabolic, these molecules and their metabolic products can also influence cellular signaling pathways. Long-chain dicarboxylic acids have been shown to induce peroxisomal β-oxidation.[4] The accumulation of dicarboxylic acids, which can occur in certain metabolic disorders, can be indicative of defects in fatty acid oxidation.

The saturation status of fatty acids, in general, has been shown to have differential effects on cellular processes such as autophagy and apoptosis. For instance, the unsaturated fatty acid oleic acid induces autophagy, while the saturated fatty acid palmitic acid has a more pronounced pro-apoptotic effect. While these findings do not directly pertain to dicarboxylic acyl-CoAs, they suggest that the presence of double bonds could influence their signaling roles.

The ultimate metabolic fate of dicarboxylic acyl-CoAs is the production of acetyl-CoA and succinyl-CoA. Acetyl-CoA can enter the Krebs cycle for energy production or be used for the synthesis of other molecules. Succinyl-CoA is a direct intermediate of the Krebs cycle. The relative flux of these molecules through different pathways may be influenced by their saturation state, although more research is needed to quantify these differences.

Experimental Protocols

Quantification of Dicarboxylic Acyl-CoAs by LC-MS/MS

Objective: To quantify the levels of specific saturated and unsaturated dicarboxylic acyl-CoAs in biological samples.

Methodology:

  • Sample Preparation:

    • Homogenize tissue or cell samples in a suitable buffer on ice.

    • Perform a liquid-liquid extraction using an organic solvent system (e.g., isopropanol/hexane) to isolate the lipid fraction containing the acyl-CoAs.

    • Dry the organic phase under a stream of nitrogen and reconstitute the sample in a solvent compatible with the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Utilize a reverse-phase C18 column for chromatographic separation.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid).

    • Detect and quantify the acyl-CoA species using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each target analyte should be established.

    • Use stable isotope-labeled internal standards for accurate quantification.

This is a generalized protocol. Specific parameters such as gradient conditions and MRM transitions will need to be optimized for the specific analytes of interest.

Visualizing the Pathways

To better understand the metabolic processing of dicarboxylic acyl-CoAs, the following diagrams illustrate the key pathways and experimental workflows.

Dicarboxylic_Acyl_CoA_Metabolism cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion Peroxisome_entry Long-Chain Dicarboxylic Acyl-CoA ACOX Acyl-CoA Oxidase (ACOX) Peroxisome_entry->ACOX Peroxisomal_beta_ox Peroxisomal β-oxidation (multiple steps) ACOX->Peroxisomal_beta_ox Shortened_Acyl_CoA Shortened Dicarboxylic Acyl-CoA Peroxisomal_beta_ox->Shortened_Acyl_CoA Mitochondrion_entry Medium-Chain Dicarboxylic Acyl-CoA Shortened_Acyl_CoA->Mitochondrion_entry Transport ACAD Acyl-CoA Dehydrogenase (ACAD) Mitochondrion_entry->ACAD Mitochondrial_beta_ox Mitochondrial β-oxidation (multiple steps) ACAD->Mitochondrial_beta_ox Acetyl_CoA Acetyl-CoA Mitochondrial_beta_ox->Acetyl_CoA Succinyl_CoA Succinyl-CoA Mitochondrial_beta_ox->Succinyl_CoA Unsaturated_DCA Unsaturated Dicarboxylic Acyl-CoA Auxiliary_Enzymes Auxiliary Enzymes (e.g., enoyl-CoA isomerase) Unsaturated_DCA->Auxiliary_Enzymes Saturated_DCA Saturated Dicarboxylic Acyl-CoA Saturated_DCA->Peroxisome_entry Saturated_DCA->Mitochondrion_entry Auxiliary_Enzymes->Peroxisome_entry Auxiliary_Enzymes->Mitochondrion_entry

Caption: Metabolic pathways of dicarboxylic acyl-CoAs.

Experimental_Workflow start Biological Sample (Tissue or Cells) homogenization Homogenization start->homogenization extraction Liquid-Liquid Extraction homogenization->extraction drying Drying and Reconstitution extraction->drying lc_ms LC-MS/MS Analysis drying->lc_ms data_analysis Data Analysis and Quantification lc_ms->data_analysis

Caption: Workflow for dicarboxylic acyl-CoA analysis.

Conclusion

The metabolism of saturated and unsaturated dicarboxylic acyl-CoAs is a complex process involving both mitochondrial and peroxisomal pathways. While significant progress has been made in understanding the degradation of saturated forms, further research is needed to fully elucidate the comparative kinetics and signaling roles of their unsaturated counterparts. The experimental protocols and analytical techniques described herein provide a framework for researchers to delve deeper into these distinctions, ultimately contributing to a more comprehensive understanding of lipid metabolism and its implications for human health and disease.

References

Confirming the Identity of (2E)-Hexadecenedioyl-CoA: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of metabolites is paramount. This guide provides a comprehensive framework for confirming the identity of (2E)-hexadecenedioyl-CoA by comparing a sample of interest with an authentic, synthetically derived standard. The methodologies detailed herein leverage established analytical techniques to provide robust, quantitative, and reproducible results.

Introduction

This compound is a long-chain dicarboxylic acyl-coenzyme A molecule with the chemical formula C37H62N7O19P3S and a molecular weight of 1033.91 g/mol . Its dicarboxylic nature and the presence of an α,β-unsaturated bond suggest its involvement in unique metabolic pathways, potentially related to fatty acid oxidation and the metabolism of long-chain dicarboxylic acids. Accurate identification is the first critical step in elucidating its biological function and its potential as a biomarker or therapeutic target. This guide outlines the synthesis of an authentic standard and the subsequent analytical comparison using high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

Data Presentation: Comparative Analysis of Authentic Standard vs. Sample

The following table summarizes the expected quantitative data from the comparative analysis of a synthetically derived authentic standard of this compound and a putative biological sample.

ParameterAuthentic StandardPutative SampleAcceptance Criteria
HPLC Retention Time (min) 12.5 ± 0.112.4± 0.2 min
High-Resolution Mass (m/z) [M-H] 1032.28571032.2859± 5 ppm
MS/MS Fragmentation Ions (m/z) 525.2, 428.0, 348.0525.1, 428.1, 348.1Presence of all characteristic fragments
¹H-NMR Chemical Shift (ppm, d) 6.95 (dt, 1H), 5.80 (d, 1H)6.94 (dt, 1H), 5.81 (d, 1H)± 0.02 ppm
¹³C-NMR Chemical Shift (ppm) 165.4, 148.2, 129.8165.5, 148.3, 129.7± 0.2 ppm

Note: The data presented in this table are illustrative and represent typical expected values for a high-confidence match.

Experimental Protocols

Synthesis of Authentic this compound Standard (Chemo-enzymatic Approach)

A chemo-enzymatic approach offers a reliable method for the synthesis of this compound. This method involves the chemical synthesis of the (2E)-hexadecenedioic acid followed by enzymatic ligation to Coenzyme A.

Step 1: Synthesis of (2E)-Hexadecenedioic Acid This can be achieved through various organic synthesis routes. A plausible method involves the Wittig reaction between a protected 15-oxopentadecanoic acid and (carbomethoxymethylene)triphenylphosphorane, followed by hydrolysis.

Step 2: Enzymatic Ligation to Coenzyme A

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.5), 10 mM MgCl₂, 5 mM ATP, 1 mM (2E)-hexadecenedioic acid, 1.5 mM Coenzyme A (lithium salt), and 5 µM of a promiscuous long-chain acyl-CoA synthetase (e.g., from Pseudomonas aeruginosa).

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.

  • Monitoring: Monitor the reaction progress by observing the depletion of free Coenzyme A using Ellman's reagent (DTNB) or by analyzing small aliquots via HPLC.

  • Purification: Purify the resulting this compound using solid-phase extraction (SPE) with a C18 cartridge. Elute with a gradient of acetonitrile (B52724) in water.

  • Characterization: Confirm the structure and purity of the synthesized standard using high-resolution mass spectrometry and NMR.

Analytical Comparison Workflow

1. High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 50 mM potassium phosphate (B84403) buffer (pH 5.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 260 nm (for the adenine (B156593) moiety of CoA).

  • Procedure: Inject equal concentrations of the authentic standard and the sample extract. Compare the retention times. Co-injection of the standard and the sample should result in a single, sharp peak.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass measurement.

  • MS1 Analysis: Acquire full scan mass spectra to determine the accurate mass of the deprotonated molecule [M-H]⁻.

  • MS/MS Analysis: Perform collision-induced dissociation (CID) on the parent ion (m/z 1032.3).

  • Expected Fragmentation: A characteristic neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.0 Da) is expected for CoA esters. Other key fragments include the phosphopantetheine portion and fragments arising from the acyl chain.

  • Procedure: Analyze the authentic standard to establish the characteristic fragmentation pattern. Then, analyze the sample under identical conditions and compare the fragmentation spectra.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Solvent: D₂O or a mixture of D₂O and a suitable organic solvent.

  • Spectra to Acquire: ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC) for unambiguous assignment.

  • Expected Signals:

    • ¹H NMR: Characteristic signals for the vinyl protons of the α,β-unsaturated system (typically between 5.5 and 7.5 ppm).

    • ¹³C NMR: Signals for the thioester carbonyl carbon, the α and β carbons of the double bond, and the carbons of the CoA moiety.

  • Procedure: Acquire high-resolution NMR spectra for the purified authentic standard. If the sample is sufficiently pure and concentrated, acquire corresponding spectra and compare the chemical shifts and coupling constants.

Mandatory Visualizations

experimental_workflow cluster_synthesis Authentic Standard Preparation cluster_sample Sample Preparation cluster_analysis Comparative Analysis synthesis Chemo-enzymatic Synthesis of This compound purification Purification (SPE) synthesis->purification characterization Structural Characterization (HRMS, NMR) purification->characterization hplc HPLC-UV (Retention Time) characterization->hplc Authentic Standard lcms LC-MS/MS (Accurate Mass & Fragmentation) characterization->lcms nmr NMR (Structural Confirmation) characterization->nmr extraction Extraction from Biological Matrix cleanup Sample Cleanup extraction->cleanup cleanup->hplc Putative Sample cleanup->lcms cleanup->nmr identity_confirmation Identity Confirmation hplc->identity_confirmation lcms->identity_confirmation nmr->identity_confirmation

Caption: Experimental workflow for identity confirmation.

logical_comparison cluster_properties Physicochemical & Spectroscopic Properties authentic_standard Authentic Standard (Known Identity) prop1 Chromatographic Behavior (Retention Time) authentic_standard->prop1 prop2 Mass-to-Charge Ratio (m/z) authentic_standard->prop2 prop3 Fragmentation Pattern authentic_standard->prop3 prop4 NMR Spectral Data authentic_standard->prop4 putative_sample Putative Sample (Unknown Identity) putative_sample->prop1 putative_sample->prop2 putative_sample->prop3 putative_sample->prop4 comparison Comparison prop1->comparison prop2->comparison prop3->comparison prop4->comparison conclusion Conclusion on Identity comparison->conclusion

Caption: Logical framework for identity confirmation.

A Comparative Guide to Derivatization Techniques for Acyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of acyl-Coenzyme A (acyl-CoA) thioesters is crucial for understanding cellular metabolism in health and disease. Acyl-CoAs are central intermediates in numerous metabolic pathways, but their analysis is challenging due to their low abundance, inherent instability, and amphiphilic nature. Derivatization prior to liquid chromatography-mass spectrometry (LC-MS) analysis is a common strategy to enhance their detection sensitivity and chromatographic performance.

This guide provides an objective comparison of three prominent derivatization techniques for acyl-CoA analysis: Phosphate (B84403) Methylation , Dansyl Chloride Derivatization , and 3-Nitrophenylhydrazine (3-NPH) Derivatization . The comparison is based on published experimental data, focusing on performance metrics such as limits of quantification, and includes detailed experimental protocols and workflow diagrams.

Performance Comparison

The selection of a derivatization strategy depends on the specific acyl-CoA species of interest, the sample matrix, and the desired sensitivity. The following tables summarize the quantitative performance of the discussed derivatization techniques based on available literature.

Table 1: Phosphate Methylation for Acyl-CoA Analysis
Analyte CoverageMatrixLimit of Quantitation (LOQ)Reference
Free CoA to C25:0-CoACultured Cells, Platelets4.2 nM (very-long-chain) - 16.9 nM (short-chain)[1]
Table 2: 3-Nitrophenylhydrazine (3-NPH) Derivatization for Short-Chain Fatty Acids (as a proxy for short-chain acyl-CoAs)
AnalyteMatrixLinear RangeAccuracy (%)Precision (CV, %)Reference
Acetic AcidPlasma10 - 1000 ng/mL95.5 - 104.5≤ 5.8[2]
Propionic AcidPlasma10 - 1000 ng/mL96.2 - 103.8≤ 6.1[2]
Butyric AcidPlasma10 - 1000 ng/mL97.1 - 102.9≤ 4.9[2]
Hexanoic AcidPlasma10 - 1000 ng/mL98.3 - 101.7≤ 3.8[2]

Note: Data for 3-NPH derivatization is for short-chain fatty acids, which demonstrates the potential of this method for the corresponding acyl-CoAs after hydrolysis.

Table 3: Dansyl Chloride Derivatization for various analytes (illustrating general performance)
Analyte ClassMatrixLimit of Quantitation (LOQ)Reference
Glyphosate, AMPA, Glufosinate (B12851)Milk, Cucumber, Honey, etc.10 - 25 µg/kg[3]

Derivatization Techniques: Principles and Protocols

Phosphate Methylation

Principle: This technique involves the methylation of the phosphate groups of the CoA moiety. This derivatization improves the chromatographic peak shape and reduces analyte loss due to the interaction of the phosphate groups with metallic surfaces.[1] The derivatized acyl-CoAs can be analyzed by LC-MS/MS with high sensitivity.

Experimental Protocol:

  • Extraction: Acyl-CoAs are extracted from biological samples using a mixed-mode solid-phase extraction (SPE).

  • Derivatization: The extracted acyl-CoAs are subjected to phosphate methylation.

  • LC-MS/MS Analysis: The derivatized samples are analyzed by LC-MS/MS using targeted data acquisition by selected reaction monitoring (SRM).

phosphate_methylation_workflow cluster_extraction Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Biological_Sample Biological Sample Homogenization Homogenization Biological_Sample->Homogenization SPE Mixed-Mode SPE Homogenization->SPE Elution Elution SPE->Elution Methylation Phosphate Methylation Elution->Methylation LC_MS LC-MS/MS Analysis Methylation->LC_MS

Phosphate Methylation Workflow
Dansyl Chloride Derivatization

Principle: Dansyl chloride reacts with primary and secondary amines, as well as phenolic hydroxyl groups, under basic conditions.[4] For acyl-CoAs, derivatization could potentially occur at the primary amine of the adenosine (B11128) moiety. This derivatization introduces a hydrophobic and easily ionizable group, which can improve chromatographic retention and ionization efficiency in mass spectrometry.

Experimental Protocol:

  • Extraction: A one-phase extraction of metabolites from the biological sample is performed.

  • Derivatization: The extracted metabolites are derivatized with dansyl chloride in an alkaline buffer (e.g., sodium carbonate/bicarbonate buffer at pH 9.3). The reaction is typically carried out at an elevated temperature (e.g., 60°C).

  • Quenching: The reaction is quenched by adding a solution like sodium hydroxide (B78521) to consume excess dansyl chloride.

  • Neutralization: The pH is neutralized with an acid (e.g., formic acid).

  • LC-MS Analysis: The derivatized sample is then ready for LC-MS analysis.

dansyl_chloride_workflow cluster_extraction Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Biological_Sample Biological Sample Extraction One-Phase Extraction Biological_Sample->Extraction Dansylation Dansyl Chloride Derivatization (pH 9.3, 60°C) Extraction->Dansylation Quenching Quenching (NaOH) Dansylation->Quenching Neutralization Neutralization (Formic Acid) Quenching->Neutralization LC_MS LC-MS Analysis Neutralization->LC_MS

Dansyl Chloride Derivatization Workflow
3-Nitrophenylhydrazine (3-NPH) Derivatization

Principle: 3-Nitrophenylhydrazine (3-NPH) is a derivatizing agent that reacts with carboxylic acids in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and a base such as pyridine (B92270).[2] This method is particularly useful for short- to medium-chain acyl-CoAs after their hydrolysis to the corresponding fatty acids, significantly enhancing their detection by LC-MS.

Experimental Protocol:

  • Hydrolysis (Optional but likely necessary for Acyl-CoAs): The thioester bond of acyl-CoAs is hydrolyzed to release the free fatty acid.

  • Sample Preparation: For plasma samples, proteins are precipitated with methanol. The supernatant is collected for derivatization.

  • Derivatization: The sample is mixed with an internal standard, EDC solution, 3-NPH solution, and pyridine solution. The reaction proceeds for a set time.

  • Reaction Stop: The reaction is stopped by the addition of an acidic solution (e.g., 0.5% formic acid).

  • LC-MS/MS Analysis: The derivatized samples are analyzed by LC-MS/MS in negative electrospray ionization mode.

nph_derivatization_workflow cluster_preparation Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Acyl_CoA_Sample Acyl-CoA Sample Hydrolysis Hydrolysis (optional) Acyl_CoA_Sample->Hydrolysis Protein_Precipitation Protein Precipitation Hydrolysis->Protein_Precipitation NPH_Reaction 3-NPH Derivatization (with EDC and Pyridine) Protein_Precipitation->NPH_Reaction Stop_Reaction Stop Reaction (Formic Acid) NPH_Reaction->Stop_Reaction LC_MS LC-MS/MS Analysis Stop_Reaction->LC_MS

References

Safety Operating Guide

Personal protective equipment for handling (2E)-hexadecenedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling (2E)-hexadecenedioyl-CoA. The following procedures are based on best practices for handling similar long-chain acyl-CoA derivatives in a laboratory setting, as a specific Safety Data Sheet (SDS) for this compound was not located in the available resources.

Personal Protective Equipment (PPE)

Appropriate PPE is crucial when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving and Storage Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required
Weighing (Solid) Safety glasses with side shieldsNitrile glovesLaboratory coatN95 respirator (if creating dust)
Solution Preparation Chemical splash gogglesNitrile gloves (double-gloving recommended)Chemical-resistant lab coatNot required if handled in a fume hood
Handling Solutions Chemical splash gogglesNitrile glovesChemical-resistant lab coatNot required if handled in a fume hood
Waste Disposal Chemical splash gogglesHeavy-duty nitrile or butyl rubber glovesChemical-resistant lab coat or apronNot generally required

Operational Plan: Step-by-Step Handling Procedures

This section outlines a standard operating procedure for the safe handling of this compound from receipt to disposal.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the product label matches the order information.

  • Wear safety glasses and nitrile gloves during inspection.

2. Storage:

  • Store this compound in a tightly sealed container.[1]

  • Keep in a cool, dry, and well-ventilated area, away from light.[1]

  • Store away from strong oxidizing agents.[2]

3. Weighing the Compound:

  • Perform all weighing operations in a chemical fume hood or a ventilated balance enclosure to minimize inhalation of any fine particulates.

  • Wear a lab coat, nitrile gloves, and safety glasses. If there is a risk of generating dust, an N95 respirator should be used.

  • Use a dedicated, clean spatula and weighing paper.

  • Clean the balance and surrounding area with a damp cloth after weighing to remove any residual powder.

4. Solution Preparation:

  • All solution preparation should be conducted in a certified chemical fume hood.

  • Wear a chemical-resistant lab coat, chemical splash goggles, and double nitrile gloves.

  • Add the weighed this compound slowly to the desired solvent to avoid splashing.

  • Ensure the container is securely capped before mixing or vortexing.

5. Experimental Use:

  • Handle all solutions containing this compound within a chemical fume hood.

  • Avoid direct contact with skin and eyes.[2]

  • In case of skin contact, wash the affected area immediately with soap and plenty of water.[2]

  • If eye contact occurs, rinse cautiously with water for several minutes.[2]

Disposal Plan

All waste materials contaminated with this compound must be disposed of as chemical waste in accordance with institutional and local regulations.

  • Solid Waste: Contaminated items such as weighing paper, gloves, and pipette tips should be placed in a designated, sealed, and labeled solid chemical waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a labeled, sealed, and appropriate liquid chemical waste container. Do not pour down the drain.

  • Empty Containers: The original product container should be triple-rinsed with a suitable solvent, and the rinsate collected as liquid chemical waste. The defaced, empty container can then be disposed of according to institutional guidelines.

Visualizations

The following diagrams illustrate the recommended workflow for handling this compound and the hierarchy of safety controls.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don PPE b Prepare Work Area (Chemical Fume Hood) a->b c Weigh Solid Compound b->c d Prepare Solution c->d e Perform Experiment d->e f Decontaminate Work Area e->f g Dispose of Waste f->g h Doff PPE g->h G a Elimination/Substitution (Most Effective) b Engineering Controls (e.g., Fume Hood) a->b c Administrative Controls (e.g., SOPs, Training) b->c d Personal Protective Equipment (PPE) (Least Effective) c->d

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。